BAY 1892005
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C11H8ClFN2OS |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H8ClFN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H,14,15,16) |
Clé InChI |
JYANOVDYYBXVNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CCl)F |
Origine du produit |
United States |
Foundational & Exploratory
BAY 1892005: A Modulator of Mutant p53 Condensates - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of BAY 1892005, a small molecule that has been identified as a modulator of mutant p53 condensates.[1][2] The tumor suppressor protein p53 is frequently mutated in cancer, with certain mutations leading to its misfolding, aggregation, and formation of biomolecular condensates through liquid-liquid phase separation (LLPS).[3][4][5][6] These condensates are implicated in the loss of p53's tumor-suppressive function and the gain of oncogenic functions.[4][6] this compound represents a novel therapeutic strategy aimed at targeting these aberrant p53 structures.
Core Mechanism of Action
This compound acts as a direct modulator of p53 condensates.[3][7] Its mechanism is distinguished by its differential effects on various p53 mutants. The compound directly interacts with p53, forming a covalent bond.[1][8] This interaction has been confirmed by mass spectrometry, which detected a mass shift of 234 Da in the p53R175H mutant upon incubation with this compound, indicative of covalent binding.[1]
The primary effects of this compound on p53 condensates are as follows:
-
Dissolution of Structural Mutant p53 Condensates: In cancer cells harboring structural p53 mutants, such as p53R175H and p53Y220C, this compound leads to the rapid dissolution of these condensates.[1][2] This suggests that the compound interferes with the molecular interactions necessary for the stability of these particular condensates.
-
Induction of DNA-Binding Mutant p53 Condensates: Conversely, for DNA-binding defective mutants like p53R273H, this compound induces the formation of condensates.[1][2] This indicates that the mechanism of action is highly dependent on the specific conformational state of the mutant p53 protein.
It is crucial to note that while this compound modulates the physical state of mutant p53 condensates, it does not lead to the reactivation of the mutant protein's transcriptional functions.[1][2][6][7]
Signaling and Functional Consequences
The modulation of p53 condensates by this compound has downstream cellular effects. While it does not restore the tumor-suppressive transcriptional activity of mutant p53, there is evidence to suggest a partial activation of the p53 family member, p73.[2] The broader implications for downstream p53 signaling pathways are still under investigation.
References
- 1. Protein-ligand affinity determinations using covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase separation of p53 precedes aggregation and is affected by oncogenic mutations and ligands - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01739J [pubs.rsc.org]
- 4. Liquid-liquid phase separation: an emerging perspective on the tumorigenesis, progression, and treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase separation in Cancer: From the Impacts and Mechanisms to Treatment potentials [ijbs.com]
- 6. Liquid–Liquid Phase Separation in Cancer Signaling, Metabolism and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Differential Effects of ATR Inhibition on Wild-Type versus Mutant p53 Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's query specified BAY 1892005. However, the vast majority of scientific literature on Bayer's ATR inhibitors in the context of p53 status refers to BAY 1895344 (elimusertib) . This guide will proceed with the analysis of BAY 1895344 and other well-characterized ATR inhibitors (ATRi) like ceralasertib and berzosertib, as this aligns with the core scientific inquiry about the interplay between ATR inhibition and p53 function.
Executive Summary
The tumor suppressor protein p53 is a cornerstone of the DNA Damage Response (DDR), orchestrating cell cycle arrest, DNA repair, and apoptosis. Its mutation or loss, occurring in over 50% of human cancers, cripples the G1 checkpoint and forces cells to rely heavily on the S and G2/M checkpoints for survival, particularly under conditions of replication stress.[1][2] This dependency creates a critical vulnerability. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is the master regulator of the S and G2/M checkpoints, responding to single-strand DNA breaks and stalled replication forks.[3][4]
This technical guide elucidates the mechanism of action of ATR inhibitors, with a focus on BAY 1895344, and details their differential effects on cancer cells based on their p53 status. The central principle is synthetic lethality : while inhibition of ATR in p53 wild-type (WT) cells may cause a transient cell cycle arrest, in p53-deficient cells, it leads to the abrogation of the last remaining functional checkpoint, forcing cells with unrepaired DNA damage into mitosis. This results in mitotic catastrophe and selective cell death, providing a promising therapeutic window for treating p53-mutated cancers.[5][6][7]
Core Mechanism: ATR Inhibition and p53 Status
In response to DNA damage or replication stress, wild-type p53 is activated, in part through the ATM kinase pathway, leading to the transcription of target genes like p21, which enforces a G1 cell cycle arrest.[8] This allows time for DNA repair before replication commences.
In cancer cells lacking functional p53, the G1 checkpoint is defective. These cells continue into S-phase with existing DNA damage and are highly dependent on the ATR-Chk1 signaling axis to manage replication stress and arrest the cell cycle in the S or G2 phase to allow for repair.[2][7]
ATR inhibitors like BAY 1895344 block the catalytic activity of ATR.
-
In p53 Wild-Type (WT) Cells: ATR inhibition can still lead to a G1 arrest through remaining ATM/p53 signaling, or a temporary G2 arrest. The presence of a functional G1 checkpoint provides a buffer against the catastrophic consequences of ATR failure.
-
In p53 Mutant/Deficient Cells: These cells lack the G1 checkpoint. By pharmacologically inhibiting ATR, the crucial S and G2 checkpoints are also eliminated. The cells are unable to halt their progression, enter mitosis with under-replicated and damaged DNA, and undergo mitotic catastrophe, a form of cell death.[5][7] This selective killing of p53-deficient cells is the essence of the synthetic lethal strategy.
Caption: ATRi Synthetic Lethality in p53-Deficient Cells.
Quantitative Data Summary
The efficacy of ATR inhibitors is markedly different in cells with varying p53 status, especially when combined with DNA-damaging agents.
Table 1: Cellular Viability (IC50) in Response to ATR Inhibition
| Cell Line | p53 Status | ATRi Treatment | IC50 (µM) | Combination Agent | Fold-Sensitization | Reference |
| HCT116 | Wild-Type | VE-821 | ~1.5 | Gemcitabine | 1.5x | [1] |
| HCT116 | Null (-/-) | VE-821 | ~1.5 | Gemcitabine | 4.0x | [1] |
| H1299 | Null (-/-) | M6620 (Berzosertib) | Not specified | Cisplatin | Significant Sensitization | [9] |
| H460 | Wild-Type | M6620 (Berzosertib) | Not specified | Cisplatin | No Significant Sensitization | [9] |
| Various | DDR-deficient | BAY 1895344 | Potent (low µM) | Monotherapy | N/A | [10] |
Note: Data for various ATR inhibitors are presented to illustrate a class effect. Fold-sensitization refers to the reduction in the IC50 of the combination agent in the presence of the ATR inhibitor.
Table 2: Effect of ATR Inhibition on Cell Cycle Distribution
| Cell Line | p53 Status | Treatment (ATRi + Radiation) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| HCT116 | Wild-Type | Control | ~60% | ~15% | ~25% | [1] |
| HCT116 | Wild-Type | VE-821 + 2 Gy IR | ~55% | ~15% | ~30% | [1] |
| HCT116 | Null (-/-) | Control | ~40% | ~25% | ~35% | [1] |
| HCT116 | Null (-/-) | VE-821 + 2 Gy IR | ~10% | ~30% | ~60% (abrogated checkpoint) | [1] |
Note: ATR inhibition abrogates the radiation-induced G2/M arrest, forcing cells into mitosis. This effect is more pronounced in p53-deficient cells, which lack the G1 checkpoint.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Western Blotting for DDR Pathway Proteins
This protocol is for assessing the phosphorylation status of key ATR pathway proteins like Chk1 and the induction of DNA damage markers like γH2AX.
-
Cell Culture and Treatment: Seed p53-WT and p53-mutant/null cells to achieve 70-80% confluency. Treat with desired concentrations of BAY 1895344 for specified time points (e.g., 1-24 hours). Include vehicle (DMSO) and positive controls (e.g., hydroxyurea for ATR activation).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Chk1, anti-Chk1, anti-γH2AX, anti-p53, anti-Actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.
Caption: Western Blotting Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11][12][13]
-
Cell Culture and Treatment: Plate cells and treat with BAY 1895344 as described above. A typical time course is 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or store for weeks).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet once with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data from at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.[14][15]
-
Cell Seeding: Plate a low, predetermined number of single cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells. Allow cells to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of BAY 1895344 for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, allowing single cells to form colonies of at least 50 cells.
-
Fixing and Staining: Aspirate the medium, wash colonies with PBS, and fix/stain them with a solution of 0.5% crystal violet in 25% methanol for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of visible colonies (≥50 cells) in each well.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The SF is normalized to the PE of the vehicle-treated control. Plot the SF against drug concentration to generate a dose-response curve.
Logical Relationship: Synthetic Lethality
The core therapeutic hypothesis rests on the synthetic lethal interaction between a genetic defect (p53 loss) and a pharmacological intervention (ATR inhibition).
References
- 1. The Impact of p53 Dysfunction in ATR Inhibitor Cytotoxicity and Chemo- and Radiosensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of the ATR inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of BAY 1892005: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of BAY 1892005, a novel small molecule modulator of mutant p53 condensation. The information presented herein is collated from publicly available scientific literature, with a focus on the seminal publication by Lemos et al. (2020), "Identification of Small Molecules that Modulate Mutant p53 Condensation." This guide details the compound's mechanism of action, key in vitro activities, and the experimental methodologies employed in its initial investigation. All quantitative data are summarized in tabular format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the scientific concepts.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein. Certain p53 mutants have been observed to form condensates or aggregates within the nucleus of cancer cells. This compound has been identified as a small molecule that can modulate these mutant p53 condensates.[1][2] This document serves as a technical guide to the foundational scientific knowledge surrounding this compound.
Discovery and Mechanism of Action
This compound was identified through a high-throughput screen for small molecules that could alter the condensation state of mutant p53.[2] It is an aminothiazole derivative with the chemical formula C₁₁H₈ClFN₂OS and a molecular weight of 270.71 g/mol .
The primary mechanism of action of this compound is the modulation of mutant p53 condensates.[2] It has been shown to induce the dissolution of structural mutant p53 condensates.[2] Interestingly, it exhibits a differential effect on various p53 mutants, leading to the condensation of DNA-binding defective p53 mutants.[2] Mass spectrometry analysis has confirmed that this compound can covalently bind to mutant p53 proteins, such as p53R175H and p53Y220C.[2] This direct interaction is believed to underlie its modulatory effects on p53 condensation.
It is important to note that this compound does not appear to reactivate the transcriptional functions of mutant p53.[1][2] Instead, its activity on p53 reporter constructs may be partially mediated through the activation of p73, a p53 family member.[2]
In Vitro Characterization
The initial characterization of this compound involved a series of in vitro assays to determine its biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Table 1: Anti-proliferative Activity of this compound | |
| Cell Line | p53 Status |
| Huh7 | Mutant |
| H358 | Mutant |
| Data sourced from MedChemExpress and GlpBio product pages. |
| Table 2: Covalent Binding of this compound to Mutant p53 | |
| Mutant p53 Variant | Observed Mass Shift (Da) |
| p53R175H | +234 |
| p53Y220C | +234 |
| Data interpreted from Lemos et al. (2020). |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial characterization of this compound.
Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Huh7, H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay period.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo® luminescent cell viability assay.
-
For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: The reagent, which measures ATP levels, is added to the wells, and luminescence is measured.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.
Mutant p53 Condensation Assay
Objective: To visualize the effect of this compound on mutant p53 condensates in living cells.
Methodology:
-
Cell Line Generation: A cell line stably expressing a fluorescently tagged mutant p53 (e.g., p53R175H-GFP) is generated.
-
Cell Culture and Plating: The engineered cells are cultured and seeded onto glass-bottom dishes suitable for live-cell imaging.
-
Compound Treatment: this compound is added to the cells at a specific concentration.
-
Live-Cell Imaging: The cells are imaged using a high-resolution confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Time-lapse imaging is performed to observe the dynamics of the fluorescently tagged mutant p53 condensates before and after the addition of the compound.
-
Image Analysis: The images are analyzed to quantify changes in the number, size, and intensity of the p53 condensates over time.
Mass Spectrometry for Covalent Binding
Objective: To determine if this compound binds covalently to mutant p53 protein.
Methodology:
-
Protein Incubation: Recombinant mutant p53 protein (e.g., p53R175H) is incubated with this compound or a vehicle control under controlled conditions (e.g., specific buffer, temperature, and time).
-
Sample Preparation: The protein samples are desalted and prepared for mass spectrometry analysis.
-
Mass Spectrometry: The samples are analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass of the intact protein is measured.
-
Data Analysis: The mass spectra of the this compound-treated protein and the control protein are compared. A mass shift in the treated sample corresponding to the molecular weight of this compound (or a fragment thereof) indicates covalent binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experiments.
Caption: Proposed mechanism of this compound on structural mutant p53 condensates.
Caption: Experimental workflow for the cell proliferation assay.
Caption: Experimental workflow for the mutant p53 condensation assay.
Conclusion
This compound represents a novel chemical probe for studying the biology of mutant p53 condensation. Its discovery and initial characterization have provided valuable insights into a potential new strategy for targeting cancers with specific TP53 mutations. The data presented in this technical guide summarize the foundational knowledge of this compound, highlighting its mechanism of action and in vitro activities. The detailed experimental protocols and visual workflows serve as a resource for researchers in the field of cancer biology and drug discovery, facilitating further investigation into the therapeutic potential of modulating mutant p53 condensates. Further research is warranted to explore the in vivo efficacy, safety profile, and the full spectrum of its biological effects.
References
In-Depth Technical Guide to BAY 1892005: A Modulator of Mutant p53 Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 1892005 is a novel small molecule compound that has emerged as a significant tool in cancer research, particularly in the context of tumors harboring mutations in the p53 tumor suppressor protein. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action as a modulator of mutant p53 condensation, presents key quantitative data in a structured format, and outlines detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating p53-targeted cancer therapies and cellular processes involving protein condensation.
Chemical Structure and Properties
This compound is a synthetically derived organic compound. Its chemical identity and core properties are summarized below.
Chemical Structure:
-
IUPAC Name: 2-chloro-N-(4-(2-fluorophenyl)thiazol-2-yl)acetamide[1]
-
CAS Number: 2036352-13-1[1]
-
Chemical Formula: C₁₁H₈ClFN₂OS[1]
-
Molecular Weight: 270.71 g/mol [1]
-
SMILES: O=C(NC1=NC(C2=CC=CC=C2F)=CS1)CCl[1]
Physicochemical Properties:
| Property | Value | Source |
| Solubility | DMSO > 100 mg/mL | Commercial Suppliers |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | Commercial Suppliers |
| Storage (In solution) | -80°C for up to 6 months; -20°C for up to 1 month | Commercial Suppliers |
Mechanism of Action and Biological Activity
This compound is characterized as a modulator of the p53 protein, with a specific activity on p53 condensates. It is important to note that its mechanism does not involve the reactivation of mutant p53.[1][2]
Covalent Binding to Mutant p53
A key feature of this compound's mechanism is its ability to covalently bind to mutant p53 proteins.[3] Mass spectrometry analysis has confirmed this covalent interaction with specific p53 mutants, including p53R175H and p53Y220C.[3] This direct binding is indicative of a targeted engagement with the p53 protein.
Modulation of p53 Condensates
Recent research has highlighted the role of protein condensation in cellular function and disease. In the context of cancer, certain mutant forms of p53 can form condensate-like structures within the nucleus of living cells. This compound has been shown to induce the rapid dissolution of these structural mutant p53 condensates.[3] This activity suggests a potential therapeutic strategy for cancers driven by specific p53 mutations that lead to aggregation.
Anti-proliferative Activity
This compound exhibits anti-proliferative effects in cancer cell lines with varying p53 mutation statuses. The half-maximal inhibitory concentrations (IC50) for cell proliferation have been determined in several cell lines, as detailed in the table below.
| Cell Line | p53 Mutation Status | IC50 (µM) | Source |
| Huh7 | p53Y220C | 11.2 | [2] |
| H358 | - | 11.1 | [2] |
Signaling Pathways
The primary signaling pathway influenced by this compound is the p53 signaling pathway, particularly in the context of mutant p53. The compound's ability to dissolve mutant p53 condensates can impact the downstream effects of these aberrant proteins.
Caption: Modulation of the p53 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
Cell Proliferation Assay
This protocol is used to determine the IC50 value of this compound in cancer cell lines.
Caption: Workflow for determining the anti-proliferative activity of this compound.
Methodology:
-
Cell Seeding: Plate cells at a density of 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere and recover for 4 hours.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium and add to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Reagent: Add a cell viability reagent, such as Cell Counting Kit-8 (CCK-8), to each well and incubate for an additional 4 hours.
-
Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the compound concentration and fitting the data to a dose-response curve.
Analysis of p53 Condensate Dissolution
This protocol utilizes live-cell imaging to observe the effect of this compound on mutant p53 condensates.
Methodology:
-
Cell Culture and Transfection: Culture cells expressing fluorescently tagged mutant p53 (e.g., tagRFP-p53Y220C) on glass-bottom dishes suitable for live-cell imaging.
-
Compound Treatment: Treat the cells with this compound at a concentration known to be effective.
-
Time-Lapse Imaging: Acquire time-lapse images of the cells using a confocal microscope equipped with an environmental chamber to maintain physiological conditions.
-
Image Analysis: Analyze the time-lapse images to observe the dynamics of the fluorescently tagged p53 condensates, specifically looking for their dissolution over time following compound addition.
Covalent Binding Analysis via Mass Spectrometry
This protocol confirms the covalent interaction between this compound and mutant p53.
Methodology:
-
Incubation: Incubate purified recombinant mutant p53 protein with this compound.
-
Mass Spectrometry: Analyze the protein-compound mixture using mass spectrometry.
-
Data Analysis: Look for a mass shift in the p53 protein corresponding to the molecular weight of this compound, which would indicate covalent binding.[3]
Conclusion
This compound represents a promising chemical probe and potential therapeutic lead for cancers with specific p53 mutations. Its unique mechanism of action, involving the dissolution of mutant p53 condensates through covalent binding, offers a novel approach to targeting the oncogenic functions of mutant p53. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the biological activities and therapeutic potential of this compound. Further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its efficacy in preclinical cancer models.
References
BAY 1892005: A Modulator of Mutant p53 Condensates with Anti-Proliferative Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1892005 is a novel small molecule that has been identified as a regulator of the tumor suppressor protein p53. Specifically, it targets and modulates the condensate-like states of mutant p53, a protein implicated in a vast number of human cancers. Unlike conventional approaches that aim to reactivate mutant p53's transcriptional functions, this compound acts on the physical properties of p53 protein aggregates, leading to the dissolution of these structures. This whitepaper provides a technical overview of the reported anti-cancer activities of this compound, detailing its mechanism of action, preclinical data in specific cancer cell lines, and the underlying experimental methodologies.
Mechanism of Action
The tumor suppressor p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] Mutations in the TP53 gene can lead to the production of a dysfunctional protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties. These mutant p53 proteins often misfold and form aggregates or condensates within the cell nucleus.[2]
This compound has been shown to directly interact with and modulate these mutant p53 condensates.[2] Its mechanism of action involves:
-
Direct Binding to Mutant p53: Mass spectrometry analysis has confirmed that this compound covalently binds to specific p53 mutants, including p53R175H and p53Y220C. This direct interaction is a key step in its ability to alter the physical state of the protein.[2]
-
Stabilization of p53 Protein: The compound has been observed to stabilize both wild-type p53 (p53WT) and the mutant p53Y220C.[2] This stabilization may prevent the protein from adopting a misfolded conformation prone to aggregation.
-
Dissolution of Mutant p53 Condensates: Time-lapse imaging of cancer cells has demonstrated that treatment with this compound leads to the rapid dissolution of pre-formed structural mutant p53 condensates.[2] However, it is important to note that this action does not lead to the reactivation of the mutant p53's transcriptional activity.[3][4]
This unique mechanism of modulating the physical state of mutant p53 aggregates, rather than restoring its function, represents a novel therapeutic strategy for cancers harboring specific TP53 mutations.
In Vitro Anti-Cancer Activity
The anti-proliferative effects of this compound have been evaluated in cancer cell lines with known p53 mutations. The available quantitative data is summarized in the table below.
| Cell Line | Cancer Type | p53 Mutation Status | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | p53Y220C | 11.2 | [3] |
| H358 | Non-Small Cell Lung Cancer | p53-null | 11.1 | [3] |
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
The data indicates that this compound exhibits anti-proliferative activity in the low micromolar range in these cell lines. The activity in the p53-null H358 cell line suggests that the effects of this compound may not be exclusively dependent on the presence of a mutant p53 protein and could involve other mechanisms, which warrants further investigation.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of action and a general experimental workflow for assessing compounds like this compound, the following diagrams are provided.
Experimental Protocols
While specific, detailed protocols for the studies on this compound are not publicly available, the following outlines the general methodologies for the key experiments cited.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines (e.g., Huh7, H358) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure ATP levels, which correlate with the number of viable cells. Luminescence is measured using a plate reader.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Mass Spectrometry for Covalent Binding Analysis
-
Protein Incubation: Recombinant mutant p53 protein (e.g., p53R175H) is incubated with this compound under specific buffer and temperature conditions for a defined period.
-
Sample Preparation: The protein-compound mixture is prepared for mass spectrometry analysis, which may involve desalting and concentration steps.
-
Mass Spectrometry Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Data Interpretation: The resulting mass spectra are analyzed for a mass shift in the protein corresponding to the molecular weight of this compound, which would indicate covalent binding.
Time-Lapse Microscopy for p53 Condensate Dissolution
-
Cell Transfection: Cancer cells are transiently transfected with a plasmid encoding a fluorescently tagged mutant p53 (e.g., GFP-p53R175H).
-
Live-Cell Imaging Setup: The transfected cells are plated on a glass-bottom dish suitable for live-cell imaging and placed in a microscope incubator chamber that maintains optimal temperature, humidity, and CO2 levels.
-
Baseline Imaging: Pre-treatment images are acquired to visualize the existing mutant p53 condensates.
-
Compound Addition: this compound is added to the cell culture medium.
-
Time-Lapse Imaging: Images are captured at regular intervals over a period of several hours to observe the dynamics of the p53 condensates in response to the compound.
-
Image Analysis: The acquired images are analyzed to quantify changes in the number, size, and intensity of the fluorescent p53 condensates over time.
Conclusion and Future Directions
This compound represents a promising new approach in the development of targeted cancer therapies. Its unique mechanism of modulating the physical state of mutant p53 condensates has shown anti-proliferative activity in preclinical models of hepatocellular carcinoma and non-small cell lung cancer.
Further research is needed to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Expansion of Cancer Type Profiling: Evaluating the activity of this compound across a broader panel of cancer cell lines with different p53 mutations to identify the most responsive cancer types.
-
In Vivo Efficacy Studies: Conducting xenograft studies in animal models to assess the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a whole-organism setting.
-
Elucidation of Downstream Pathways: Investigating the cellular signaling pathways that are affected by the dissolution of mutant p53 condensates to better understand the molecular basis of its anti-proliferative effects.
-
Combination Therapy Studies: Exploring the potential synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies.
The continued investigation of this compound and similar p53 condensate modulators holds the potential to open new avenues for the treatment of cancers driven by TP53 mutations.
References
- 1. Subcutaneous Xenograft Models for Studying PDT In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Modulatory Role of BAY 1892005 on p53 Liquid-Liquid Phase Separation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability. Its function is tightly regulated, and mutations in the p53 gene are prevalent in a majority of human cancers. Recent studies have highlighted the importance of liquid-liquid phase separation (LLPS) in the regulation of p53 function, with aberrant phase separation and aggregation of mutant p53 being linked to its loss-of-function and gain-of-function activities. BAY 1892005 has emerged as a small molecule modulator of p53 condensates. This technical guide provides an in-depth overview of the role of this compound in modulating p53 LLPS, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.
Introduction to p53 Liquid-Liquid Phase Separation
The p53 protein, a crucial transcription factor, can undergo LLPS to form biomolecular condensates within the cell nucleus.[1][2] These condensates are dynamic, liquid-like droplets that are thought to play a role in concentrating p53 and its interacting partners, thereby facilitating its transcriptional activity and response to cellular stress.[3][4] However, certain cancer-associated mutations in p53 can alter its phase behavior, leading to the formation of more rigid, aggregate-like structures.[2][5] This transition from a liquid-like to a solid-like state is associated with a loss of normal p53 function and the acquisition of oncogenic properties.[2][5] The modulation of mutant p53 condensation, therefore, presents a promising therapeutic strategy for cancers harboring p53 mutations.
This compound: A Modulator of p53 Condensates
This compound is a small molecule that has been identified as a modulator of mutant p53 condensates.[1][5][6] It has been shown to interact directly with p53 and lead to the dissolution of condensates formed by structural p53 mutants.[6] Unlike some other molecules that target mutant p53, this compound acts on the condensates without reactivating the mutant p53's transcriptional function.[1][5][6]
Quantitative Data on this compound-p53 Interaction
The interaction between this compound and various p53 proteins has been characterized using biophysical techniques. The following tables summarize the key quantitative findings.
Table 1: Stabilization of p53 Variants by this compound as determined by nano-Differential Scanning Fluorimetry (nDSF) [6]
| p53 Variant | Change in Melting Temperature (ΔTm) in °C |
| p53WT | +0.8 |
| p53Y220C | +1.1 |
| p53R175H | -0.4 |
This data indicates a direct interaction and stabilizing effect of this compound on wild-type and Y220C mutant p53, while a destabilizing effect was observed for the R175H mutant under the tested conditions.
Table 2: Covalent Binding of this compound to Mutant p53 Confirmed by Mass Spectrometry [6]
| p53 Variant | Mass Shift Observed (Da) | Interpretation |
| p53R175H | +234 | Covalent binding of one molecule of this compound. |
| p53R175H | +468 | Partial two-fold covalent binding of this compound. |
| p53Y220C | +234 | Covalent binding of one molecule of this compound. |
The observed mass shifts correspond to the molecular weight of this compound, confirming its covalent adduction to the mutant p53 proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effect of this compound on p53 LLPS.
Live-Cell Imaging of p53 Condensate Dissolution
This protocol describes the use of time-lapse fluorescence microscopy to visualize the effect of this compound on pre-formed mutant p53 condensates in living cells.
Materials:
-
H1299 (p53-null) or other suitable cancer cell line
-
Expression vector for fluorescently tagged mutant p53 (e.g., tagRFP-p53R175H)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed H1299 cells onto glass-bottom dishes suitable for high-resolution microscopy.
-
Transfection: Transfect the cells with the fluorescently tagged mutant p53 expression vector according to the manufacturer's protocol. Allow 24-48 hours for protein expression and condensate formation.
-
Compound Treatment: Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration should be determined based on dose-response experiments (e.g., 10 µM).
-
Live-Cell Imaging:
-
Mount the glass-bottom dish onto the confocal microscope stage within the live-cell imaging chamber.
-
Identify cells exhibiting clear fluorescent p53 condensates.
-
Acquire a baseline image (t=0) before adding the compound.
-
Carefully replace the cell culture medium with the medium containing this compound.
-
Immediately start time-lapse imaging, acquiring images at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 1-2 hours).
-
-
Data Analysis: Analyze the time-lapse images to observe the dynamics of p53 condensate dissolution. Quantify the change in condensate number, size, and fluorescence intensity over time.
nano-Differential Scanning Fluorimetry (nDSF) for Protein Stability
This protocol outlines the use of nDSF to measure the change in the melting temperature (Tm) of p53 upon binding to this compound.
Materials:
-
Purified recombinant p53 protein (wild-type and mutants)
-
Assay buffer (e.g., 25 mM KPi pH 7.2, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
nanoDSF instrument (e.g., Prometheus)
-
Capillaries for the nanoDSF instrument
Procedure:
-
Sample Preparation:
-
Prepare a solution of the p53 protein in the assay buffer at a final concentration of 1 mg/mL.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Mix the p53 protein solution with either DMSO (control) or the this compound dilutions to achieve the desired final compound concentrations. Ensure the final DMSO concentration is constant across all samples (e.g., 1%).
-
-
nDSF Measurement:
-
Load the samples into the nanoDSF capillaries according to the manufacturer's instructions.
-
Place the capillaries into the instrument.
-
Set the temperature ramp from 20°C to 95°C with a heating rate of 1°C/min.
-
Monitor the intrinsic tryptophan fluorescence at 330 nm and 350 nm.
-
-
Data Analysis:
-
The instrument software will calculate the ratio of the fluorescence intensities (F350/F330) as a function of temperature.
-
The melting temperature (Tm) is determined from the inflection point of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the samples containing this compound.
-
Mass Spectrometry for Covalent Binding Analysis
This protocol describes the use of intact protein mass spectrometry to confirm the covalent binding of this compound to p53.
Materials:
-
Purified recombinant p53 protein
-
Assay buffer (e.g., 25 mM KPi pH 7.2, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Desalting column
Procedure:
-
Incubation:
-
Mix the p53 protein with this compound at a molar ratio of 1:100 in the assay buffer. A control sample with DMSO should be prepared in parallel.
-
Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours).
-
-
Sample Preparation for MS:
-
Desalt the protein-compound mixture using a desalting column to remove non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weight of the protein.
-
Compare the molecular weight of the p53 protein incubated with this compound to the control. An increase in mass corresponding to the molecular weight of this compound (270.71 g/mol ) indicates covalent binding.
-
Visualizing Mechanisms and Workflows
Graphviz diagrams are provided below to illustrate the key signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound action on mutant p53 condensates.
Caption: Experimental workflow for live-cell imaging of p53 condensate dissolution.
Caption: Experimental workflow for nano-DSF analysis of p53 stability.
Conclusion
This compound represents a novel approach to targeting mutant p53 by modulating its liquid-liquid phase separation properties. The data presented in this guide demonstrate its direct and covalent interaction with p53, leading to the dissolution of pathogenic condensates. The detailed experimental protocols provide a framework for researchers to further investigate the mechanism of action of this compound and to screen for other small molecules with similar activities. The visualization of the proposed mechanism and experimental workflows aims to facilitate a deeper understanding of this promising therapeutic strategy. Further research is warranted to fully elucidate the downstream cellular consequences of modulating p53 LLPS with compounds like this compound and to explore its potential in a clinical setting.
References
- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Protein-ligand affinity determinations using covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Covalent Binding of BAY 1892005 to p53 Mutants and Modulation of Condensates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its protective functions and, in some cases, the gain of oncogenic properties. A hallmark of many p53 mutants is their propensity to form aggregates or condensates within the cell nucleus. The small molecule BAY 1892005 has been identified as a modulator of these mutant p53 condensates. Contrary to initial descriptions, compelling evidence demonstrates that this compound acts through a covalent binding mechanism to specific p53 mutants, leading to the dissolution of these nuclear condensates. This guide provides a detailed technical overview of the covalent interaction between this compound and p53 mutants, the experimental methodologies used to characterize this interaction, and the downstream cellular consequences.
Mechanism of Action: Covalent Binding and Condensate Dissolution
This compound is a regulator of the p53 protein that specifically targets mutant forms of p53 that form condensate-like structures in the nucleus.[1] Its mechanism of action is centered on the covalent modification of specific structural p53 mutants, notably p53-R175H and p53-Y220C .[1] This irreversible binding event leads to a significant alteration in the biophysical properties of the mutant p53 protein, resulting in the dissolution of established nuclear condensates.[1]
It is crucial to note that while this compound directly engages mutant p53, its primary effect appears to be the modulation of these condensates rather than the reactivation of the mutant p53's transcriptional functions.[1]
Targeted p53 Mutants
-
p53-R175H: A hotspot structural mutant that destabilizes the DNA-binding domain of p53.
-
p53-Y220C: Another common structural mutant where the mutation creates a surface crevice that can be targeted by small molecules.
Signaling and Functional Consequences
The dissolution of mutant p53 condensates by this compound represents a novel therapeutic strategy. These condensates are thought to contribute to the gain-of-function activities of mutant p53 by sequestering other tumor suppressors and altering transcriptional programs. By dissolving these structures, this compound may disrupt these oncogenic functions.
While direct p53 transcriptional reactivation is not observed, studies suggest that the cellular effects of this compound may be partially mediated through the activation of other p53 family members, such as p73.[1] The disruption of the condensates may release sequestered transcription factors, leading to a complex downstream signaling cascade.
Data Presentation
Quantitative data on the interaction of this compound with p53 mutants is summarized below.
| Parameter | Value | p53 Mutant | Method | Reference |
| Mass Adduct | +234 Da | p53-R175H | Intact Protein Mass Spectrometry | [1] |
| +234 Da (single), +468 Da (double) | p53-Y220C | Intact Protein Mass Spectrometry | [1] | |
| Cell Proliferation IC50 | 11.2 µM | Huh7 (p53-Y220C) | Cell-based assay | [2] |
| 11.1 µM | H358 (p53 mutant) | Cell-based assay | [2] | |
| Thermal Stabilization (ΔTm) | Significant | p53-WT, p53-Y220C | Nano-differential scanning fluorimetry (nDSF) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Intact Protein Mass Spectrometry for Covalent Binding Assessment
This protocol is designed to confirm the covalent adduction of this compound to mutant p53.
Objective: To determine the change in molecular weight of mutant p53 upon incubation with this compound.
Materials:
-
Purified recombinant mutant p53 protein (e.g., p53-R175H or p53-Y220C)
-
This compound
-
DMSO (for compound stock solution)
-
Mass spectrometry-compatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Liquid chromatography system for desalting
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the purified mutant p53 protein to a final concentration of 5-10 µM in the MS-compatible buffer.
-
Add this compound to the protein solution at a molar excess (e.g., 10-fold). A DMSO vehicle control should be run in parallel.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours) to allow for covalent bond formation.
-
-
Sample Cleanup:
-
Before MS analysis, remove non-covalently bound compound and salts using an online desalting column or other appropriate methods like zip-tipping.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra for both the this compound-treated and vehicle-treated p53 samples.
-
Deconvolute the resulting multi-charged spectra to determine the average molecular weight of the protein.
-
-
Data Analysis:
-
Compare the molecular weight of the this compound-treated p53 with the vehicle-treated control. A mass increase corresponding to the molecular weight of this compound (minus any leaving groups) confirms covalent binding. A mass shift of 234 Da is indicative of covalent binding of this compound.[1]
-
Live-Cell Imaging of Mutant p53 Condensate Dissolution
This protocol allows for the visualization and quantification of the dissolution of mutant p53 condensates in response to this compound treatment.
Objective: To monitor the spatiotemporal dynamics of mutant p53 condensates in living cells upon treatment with this compound.
Materials:
-
A p53-null cell line (e.g., Saos2)
-
Expression vector for a fluorescently-tagged p53 mutant (e.g., tagRFP-p53-R175H)
-
Transfection reagent
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Culture and Transfection:
-
Culture Saos2 cells in appropriate media.
-
Transfect the cells with the fluorescently-tagged p53 mutant expression vector. Allow 24-48 hours for protein expression. Cells expressing the fluorescent p53 mutant will show distinct nuclear puncta (condensates).[1]
-
-
Live-Cell Imaging Setup:
-
Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.
-
Mount the dish on the microscope stage and allow the cells to equilibrate in the heated, CO2-controlled chamber.
-
-
Image Acquisition:
-
Identify cells exhibiting clear nuclear condensates.
-
Acquire baseline images (t=0) before adding the compound.
-
Add this compound (at a suitable concentration, e.g., 1-10 µM) or DMSO vehicle to the cells.
-
Acquire time-lapse images at regular intervals (e.g., every 15-30 minutes) for several hours to monitor the dissolution of the condensates.[1]
-
-
Data Analysis:
-
Quantify the changes in the condensates over time. This can be done by measuring the number, size, and intensity of the fluorescent puncta in the nucleus. A decrease in these parameters over time in the this compound-treated cells compared to the vehicle control indicates condensate dissolution.
-
Conclusion and Future Directions
This compound represents a promising pharmacological tool and potential therapeutic lead that operates through a distinct mechanism of covalent modification and dissolution of oncogenic mutant p53 condensates. The provided data and protocols offer a framework for researchers to further investigate this novel mode of action.
Future research should focus on:
-
Identifying the specific cysteine residue(s) on p53 mutants that are covalently modified by this compound.
-
Elucidating the detailed downstream signaling pathways that are activated upon condensate dissolution.
-
Determining the in vivo efficacy of this compound in preclinical models of cancers harboring these specific p53 mutations.
-
Investigating potential off-target effects of this reactive small molecule.
Understanding the intricacies of this compound's interaction with mutant p53 will be pivotal in advancing the development of new therapeutic strategies for a significant portion of human cancers.
References
Unveiling the Preclinical Profile of BAY 1892005: A Novel Modulator of Mutant p53 Condensates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical and in vitro data available for BAY 1892005, a novel small molecule identified as a modulator of the tumor suppressor protein p53. The information presented herein is curated from publicly available scientific literature and supplier technical data.
Core Mechanism of Action: Targeting Mutant p53 Condensates
This compound is characterized as a regulator of p53 protein that specifically acts on mutant p53 condensates.[1][2][3][4][5][6][7] Unlike molecules aimed at reactivating mutant p53's transcriptional functions, this compound's primary mechanism involves the dissolution of aberrant, condensed forms of structural p53 mutants.[3]
Preclinical evidence demonstrates that this compound directly interacts with p53. It has been shown to covalently bind to mutant p53 variants, including p53-R175H and p53-Y220C.[3][4] This covalent modification is a key aspect of its mechanism, leading to the breakdown of the condensate structures.[3] Furthermore, studies indicate that this compound can stabilize the wild-type p53 and the p53-Y220C mutant protein.[3][4]
In Vitro Anti-Proliferative Activity
This compound has demonstrated anti-proliferative effects in cancer cell lines harboring p53 mutations. The half-maximal inhibitory concentration (IC50) values have been reported for the following cell lines:
| Cell Line | p53 Status | IC50 (µM) | Citation |
| Huh7 | Mutant | 11.2 | [1][3] |
| H358 | Mutant | 11.1 | [1][3] |
Detailed Methodologies of Key Experiments
The following sections outline plausible experimental protocols for the characterization of this compound, based on standard laboratory procedures for similar compounds.
Cell Viability Assay
This assay is fundamental in determining the anti-proliferative effect of this compound on cancer cell lines.
References
- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 3. emerypharma.com [emerypharma.com]
- 4. MTT assay [bio-protocol.org]
- 5. Assessment of Thermal Stability of Mutant p53 Proteins by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 6. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
BAY 1892005: A Covalent Modulator of Mutant p53 Condensates for Investigating p53 Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY 1892005, a novel small molecule that serves as a valuable tool for studying the complex biology of the tumor suppressor protein p53. This compound acts as a regulator of p53 protein, specifically targeting p53 condensates without reactivating mutant p53.[1] Its unique mechanism of action, involving covalent binding to specific p53 mutants, offers a powerful approach to dissecting the roles of p53 in cancer and other diseases. This document outlines the mechanism of action, provides key quantitative data, details experimental protocols, and presents visual representations of relevant pathways and workflows to facilitate the use of this compound in research and drug discovery.
Mechanism of Action: Covalent Modification and Modulation of p53 Condensates
This compound is a p53 protein modulator that has been shown to act on p53 condensates.[1][2] A key feature of its mechanism is the covalent binding to specific mutant p53 proteins. Mass spectrometry analysis has confirmed that this compound covalently binds to mutant p53 proteins, including R175H and Y220C. This covalent interaction is a critical aspect of its function and provides a stable modification for studying p53 dynamics.
Furthermore, this compound has demonstrated the ability to stabilize wild-type p53 and the mutant p53Y220C. This stabilization effect can be leveraged in experimental settings to investigate the consequences of increased p53 protein levels and their impact on cellular processes.
A fascinating aspect of this compound's activity is its differential effect on p53 condensates depending on the mutation status. It has been observed to dissolve condensates of structural p53 mutants while promoting the condensation of DNA-binding defective mutants like p53R273H. This dual activity makes it a unique tool for exploring the formation, dissolution, and functional significance of these biomolecular condensates in p53 biology.
dot
Caption: Mechanism of this compound on p53.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a tool to inhibit cell growth in the context of specific p53 mutations.
| Cell Line | p53 Status | IC50 (µM) |
| Huh7 | Mutant | 11.2[1] |
| H358 | Mutant | 11.1[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments to characterize its effects on p53 biology.
Cell Proliferation Assay
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines with known p53 status
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Western Blotting for p53 and Downstream Targets
This protocol is for analyzing the protein levels of p53 and its downstream targets after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, PUMA, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for p53 Localization and Condensates
This protocol is for visualizing the subcellular localization of p53 and the effect of this compound on p53 condensates.
Materials:
-
Cancer cell lines
-
Coverslips
-
Complete cell culture medium
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against p53
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate with the primary p53 antibody for 1 hour.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
dot
Caption: Experimental workflow with this compound.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model. Specific details may need to be optimized based on the cell line and animal model used.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines with desired p53 status
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
-
Animal handling and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the mice according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound is a valuable chemical probe for investigating the multifaceted biology of p53. Its ability to covalently modify specific p53 mutants and modulate the formation of p53 condensates provides a unique opportunity to explore the mechanisms underlying p53 function and dysfunction in cancer. The data and protocols presented in this guide are intended to facilitate the use of this compound as a research tool, ultimately contributing to a deeper understanding of p53 signaling and the development of novel therapeutic strategies.
References
Unraveling the Cellular Impact of BAY 1892005: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 1892005 is a novel small molecule that has garnered significant interest for its unique mechanism of action targeting mutant p53, a key driver in a multitude of cancers. Unlike conventional approaches that aim to reactivate mutant p53's tumor-suppressive functions, this compound modulates the aberrant condensation of mutant p53 protein. This in-depth technical guide synthesizes the current understanding of the cellular pathways affected by this compound treatment. It provides a comprehensive overview of its molecular mechanism, its impact on cancer cell proliferation, and detailed protocols for key experimental procedures to facilitate further research in this promising area of oncology drug development.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, orchestrating responses to a variety of stress signals to maintain genomic integrity. Mutations in the TP53 gene are the most common genetic alteration in human cancers, often leading to the expression of a full-length mutant p53 protein that not only loses its tumor-suppressive functions but can also acquire oncogenic "gain-of-function" (GOF) properties.[1][2][3][4][5] One of the emerging hallmarks of many p53 mutants is their propensity to form amyloid-like aggregates and undergo liquid-liquid phase separation, forming distinct nuclear condensates. These condensates are thought to contribute to the pathological activity of mutant p53.
This compound, an aminothiazole-based compound, represents a novel therapeutic strategy that directly targets these mutant p53 condensates. This guide will delve into the molecular and cellular consequences of this compound treatment, providing a foundational resource for researchers investigating its therapeutic potential.
Mechanism of Action: Dissolution of Mutant p53 Condensates
The primary mechanism of action of this compound is the dissolution of mutant p53 condensates. This is achieved through direct, covalent binding to specific p53 mutant proteins.
Key Findings:
-
Covalent Binding: Mass spectrometry analysis has confirmed that this compound covalently binds to mutant p53, with demonstrated activity against the R175H and Y220C variants.
-
Condensate Dissolution: Time-lapse microscopy of cancer cells expressing fluorescently tagged mutant p53 has shown that treatment with this compound leads to a rapid dissolution of these nuclear condensates.
-
No Reactivation of Mutant p53: Crucially, studies indicate that while this compound modulates the physical state of mutant p53, it does not lead to the reactivation of its wild-type transcriptional functions.[6][7][8] This distinguishes it from other p53-targeting strategies.
The following diagram illustrates the proposed mechanism of action of this compound.
Cellular Pathways Affected by this compound Treatment
While this compound does not appear to reactivate canonical p53 signaling, its ability to disrupt mutant p53 condensates leads to significant anti-proliferative effects. The precise downstream pathways mediating this effect are an active area of investigation.
Inhibition of Cancer Cell Proliferation
Treatment with this compound has been shown to inhibit the proliferation of cancer cell lines harboring TP53 mutations.
| Cell Line | p53 Mutation | IC50 (µM) | Reference |
| Huh7 | Y220C | 11.2 | [6][8] |
| H358 | R273H | 11.1 | [6] |
Table 1: Anti-proliferative Activity of this compound in p53-mutated Cancer Cell Lines.
The disruption of mutant p53 condensates likely interferes with the oncogenic gain-of-function activities of these proteins, which are known to promote cell proliferation, survival, and tumorigenicity.[1]
Potential Impact on Gain-of-Function (GOF) Pathways
Mutant p53 GOF is mediated through interactions with other transcription factors and signaling molecules, leading to altered gene expression that promotes cancer progression. By dissolving the condensates, this compound may disrupt these protein-protein interactions and abrogate the pro-tumorigenic transcriptional programs driven by mutant p53. Further research is required to elucidate the specific GOF pathways that are inhibited by this compound treatment.
The following diagram illustrates the potential impact of this compound on mutant p53 GOF.
Experimental Protocols
To facilitate further investigation into the cellular effects of this compound, this section provides detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., Huh7, H358)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells in a flask with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, trypsinize the cells and count them.
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS and fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Immunofluorescence for Mutant p53 Condensates
This protocol allows for the visualization of mutant p53 condensates within cells and the assessment of their dissolution following this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p53
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary p53 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Future Directions
The discovery of this compound opens up a new avenue for targeting mutant p53 in cancer. Future research should focus on:
-
Elucidating Downstream Pathways: Identifying the specific cellular pathways that are modulated by the dissolution of mutant p53 condensates to mediate the anti-proliferative effects.
-
Investigating Impact on GOF: Characterizing the precise impact of this compound on the various gain-of-function activities of different p53 mutants.
-
Exploring Combination Therapies: Evaluating the potential for synergistic effects when this compound is combined with other anti-cancer agents, including those that induce DNA damage or target other oncogenic pathways.
-
In Vivo Efficacy: Assessing the anti-tumor activity and tolerability of this compound in preclinical in vivo models of human cancers harboring p53 mutations.[9][10]
Conclusion
This compound represents a first-in-class molecule that targets the aberrant condensation of mutant p53. Its unique mechanism of action, which involves the dissolution of these condensates without reactivating the transcriptional functions of p53, offers a novel strategy to combat cancers driven by p53 mutations. This technical guide provides a comprehensive overview of the current knowledge of this compound and equips researchers with the necessary information and protocols to further explore its therapeutic potential and unravel the intricacies of the cellular pathways it affects.
References
- 1. Mutant p53 gain of function: reduction of tumor malignancy of human cancer cell lines through abrogation of mutant p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant p53 Gain-of-Function: Role in Cancer Development, Progression, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant p53 gain-of-function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gain of function of p53 cancer mutant in promoting mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. glpbio.cn [glpbio.cn]
- 9. BRE enhances in vivo growth of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BAY 1892005 solubility and preparation of stock solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1892005 is a small molecule modulator of the p53 protein, a critical tumor suppressor that is frequently mutated in human cancers. This compound has been identified to act on mutant p53 condensates, which are aggregates of misfolded p53 protein within the cell nucleus. Notably, this compound induces the dissolution of these condensates without reactivating the transcriptional functions of the mutant p53 protein.[1] This unique mechanism of action makes this compound a valuable tool for studying the roles of p53 condensation in cancer biology and for exploring novel therapeutic strategies targeting mutant p53.
These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for the preparation of stock solutions, and an overview of its mechanism of action.
Data Presentation
Physicochemical Properties and Solubility
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₈ClFN₂OS | [2] |
| Molecular Weight | 270.71 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in DMSO | 250 mg/mL | [1] |
| Molar Solubility in DMSO | 923.50 mM | [1] |
Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO per 1 mg of this compound | Volume of DMSO per 5 mg of this compound | Volume of DMSO per 10 mg of this compound |
| 1 mM | 3.6940 mL | 18.4699 mL | 36.9399 mL |
| 5 mM | 0.7388 mL | 3.6940 mL | 7.3880 mL |
| 10 mM | 0.3694 mL | 1.8470 mL | 3.6940 mL |
Note: The use of newly opened, hygroscopic DMSO is recommended as it can significantly impact the solubility of the product. Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7071 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 0.3694 mL of DMSO for every 1 mg of compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Caption: Workflow for the preparation and storage of this compound stock solutions.
Mechanism of Action and Signaling Pathway
This compound functions as a modulator of mutant p53 protein. In many cancer cells, mutated p53 protein misfolds and forms aggregates known as condensates in the nucleus. These condensates are associated with a loss of tumor suppressor function and, in some cases, gain-of-function activities that promote cancer progression.
This compound has been shown to directly interact with and induce the dissolution of these structural mutant p53 condensates. It is important to note that this action does not lead to the reactivation of the wild-type p53 signaling pathway (i.e., it does not restore the ability of mutant p53 to induce apoptosis or cell cycle arrest). Instead, this compound represents a distinct class of p53-targeting compounds that modulate the physical state of the mutant protein.
Caption: Proposed mechanism of action of this compound on mutant p53 condensates.
References
Application Notes and Protocols for BAY 1892005 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1892005 is a novel small molecule modulator of the tumor suppressor protein p53. It has been identified as a regulator of p53 condensates, exhibiting a unique mechanism of action that does not involve the reactivation of mutant p53.[1] This document provides detailed application notes and protocols for the use of this compound in various in vitro assays, designed to assist researchers in investigating its biological effects.
Mechanism of Action
This compound directly interacts with the p53 protein. It has been shown to stabilize wild-type p53 and the Y220C mutant. Furthermore, it can covalently bind to mutant p53 forms, specifically R175H and Y220C.[2] A key aspect of its mechanism is the dissolution of structural mutant p53 condensates within the cell nucleus.[2] This modulation of p53 condensation is a promising area of investigation for cancer therapeutics.
Data Presentation
The following table summarizes the known quantitative data for this compound in cell-based assays.
| Cell Line | p53 Status | Assay Type | Parameter | Value | Reference |
| Huh7 | Mutant | Cell Proliferation | IC50 | 11.2 µM | [1] |
| H358 | Mutant | Cell Proliferation | IC50 | 11.1 µM | [1] |
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental goals. Based on the available data, the following ranges are recommended as a starting point for experimentation.
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Viability/Proliferation Assays | 1 µM - 25 µM | Titration is crucial to determine the IC50 in the cell line of interest. |
| Western Blotting | 5 µM - 20 µM | To observe changes in p53 protein levels or its downstream targets. |
| Immunofluorescence/Imaging | 1 µM - 10 µM | For visualizing the dissolution of p53 condensates. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for p53 and Downstream Targets
This protocol allows for the analysis of protein expression levels following treatment with this compound.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Visualizations
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action on the p53 signaling pathway.
References
Application Notes and Protocols for Cell Proliferation Assay with BAY 1892005
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1892005 is a modulator of the p53 protein, a critical tumor suppressor that plays a central role in regulating cell cycle progression and apoptosis.[1][2][3] In many cancers, the p53 pathway is dysregulated, allowing for uncontrolled cell proliferation. This compound has been shown to inhibit the proliferation of cancer cell lines, making it a compound of interest in oncology research.[4] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound using a colorimetric MTT assay, a widely accepted method for evaluating cell viability.[5][6][7] Additionally, a protocol for a BrdU incorporation assay is included for more specific analysis of DNA synthesis.
Data Presentation
The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the biological process by 50%.[8] The following table summarizes representative IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Huh7 | Liver Cancer | Not Specified | 11.2 |
| H358 | Lung Cancer | Not Specified | 11.1 |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.
Signaling Pathway
The p53 signaling pathway is a crucial regulator of cellular stress responses. Under normal conditions, p53 is kept at low levels by its negative regulator, MDM2, which targets p53 for degradation.[1][9] Upon cellular stress, such as DNA damage, p53 is activated, leading to the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[9] This response prevents the propagation of damaged cells. This compound modulates this pathway, influencing the proliferative capacity of cancer cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[5][10]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[5]
-
Protocol 2: BrdU Assay for DNA Synthesis
The Bromodeoxyuridine (BrdU) assay is a more direct measure of cell proliferation by quantifying the incorporation of BrdU, a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
During the final 2 to 24 hours of the treatment incubation, add BrdU labeling solution to each well to a final concentration of 10 µM.[13]
-
Incubate the plate for the desired labeling period. The optimal time will depend on the cell line's doubling time.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the culture medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[14]
-
-
Immunodetection:
-
Wash the wells with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the wells and add 100 µL of TMB substrate. Incubate until color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the level of cell proliferation. Compare the absorbance values of treated cells to the vehicle control to determine the effect of this compound on DNA synthesis.
-
References
- 1. cusabio.com [cusabio.com]
- 2. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. p53 - Wikipedia [en.wikipedia.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for Immunoprecipitation of p53 in the Presence of BAY 1892005
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumorigenesis. Its functions are tightly regulated, and its inactivation is a common event in human cancers. A novel regulatory mechanism of p53 activity involves its condensation into biomolecular condensates through liquid-liquid phase separation (LLPS), a process that can be modulated by cellular stress and mutations.
BAY 1892005 is a small molecule modulator of p53 that has been shown to act on these p53 condensates. Notably, it can induce the dissolution of condensates formed by structural mutant p53 and stabilize wild-type p53.[1] Understanding the interaction between this compound and p53 is crucial for elucidating its mechanism of action and therapeutic potential. Immunoprecipitation (IP) is a key technique for studying protein-protein interactions, post-translational modifications, and the direct binding of small molecules to target proteins.
These application notes provide a detailed protocol for the immunoprecipitation of p53 from cells treated with this compound. The protocol addresses the unique considerations for immunoprecipitating a protein that is covalently modified by a small molecule.
Signaling Pathway and Experimental Workflow
The formation and dissolution of p53 condensates are influenced by various factors, including p53's own structural domains, post-translational modifications, and interactions with other molecules. This compound directly engages with p53, altering its condensation state. The following diagrams illustrate the conceptual signaling pathway of p53 condensate formation and a typical experimental workflow for immunoprecipitating p53 in the presence of this compound.
Data Presentation
Successful immunoprecipitation of p53 in the presence of this compound can be quantified to assess the efficiency of the pulldown and the effect of the compound on p53 levels and interactions. The following table provides a template for presenting such quantitative data, which can be obtained through techniques like densitometry of Western blots or mass spectrometry.
| Parameter | Control (Vehicle) | This compound Treated | Method of Quantification | Expected Outcome with this compound |
| Total p53 in Lysate (Input) | 1.0 (Normalized) | Variable | Western Blot Densitometry | May increase due to stabilization |
| Immunoprecipitated p53 | 1.0 (Normalized) | Variable | Western Blot Densitometry | May increase, dependent on antibody epitope accessibility |
| Co-immunoprecipitated Protein X | 1.0 (Normalized) | Variable | Western Blot Densitometry | May be altered, reflecting changes in p53 interactome |
| p53-BAY 1892005 Adduct | Not Detected | Detected | Mass Spectrometry | Confirms covalent binding |
| IP Efficiency (%) | ~80-90% | Variable | (IP p53 / Input p53) x 100 | Potentially affected by covalent modification |
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of p53 from cultured cells treated with this compound.
Materials and Reagents
-
Cell Lines: Human cancer cell line expressing wild-type or mutant p53 (e.g., MCF-7, HCT116).
-
This compound: Prepare stock solution in DMSO.
-
Primary Antibodies:
-
Anti-p53 antibody for IP (e.g., DO-1, PAb421, or a mix). The choice of antibody is critical; consider using an antibody targeting an epitope that is not sterically hindered by the covalent binding of this compound.
-
Anti-p53 antibody for Western blotting (can be the same or different from the IP antibody).
-
Antibodies against known p53-interacting proteins for co-IP analysis.
-
-
Control Antibody: Mouse or rabbit IgG of the same isotype as the primary IP antibody.
-
Protein A/G Agarose or Magnetic Beads.
-
Lysis Buffer: Non-denaturing buffer such as RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer or a modified version with lower detergent concentration.
-
Elution Buffer: 1X SDS-PAGE sample buffer (Laemmli buffer) or a non-denaturing elution buffer for functional assays.
-
General cell culture reagents, PBS, and consumables.
Protocol
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration. The optimal concentration and time should be determined empirically.
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
3. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-p53 antibody (typically 1-5 µg per 1 mg of lysate). For the negative control, add an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
5. Immune Complex Capture:
-
Add 30-50 µL of Protein A/G bead slurry to each IP reaction.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
6. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
7. Elution:
-
After the final wash, carefully remove all supernatant.
-
To elute the immunoprecipitated proteins for SDS-PAGE, add 30-50 µL of 1X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
8. Downstream Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-p53 antibody to confirm successful immunoprecipitation.
-
Probe the Western blots with antibodies against potential interacting proteins to investigate the effect of this compound on the p53 interactome.
-
For identification of novel binding partners or to confirm the covalent adduction of this compound, the eluted samples can be subjected to mass spectrometry analysis.
Important Considerations and Troubleshooting
-
Antibody Selection: Since this compound binds covalently to p53, it may mask the epitope recognized by certain anti-p53 antibodies. It is advisable to test multiple antibodies targeting different regions of the p53 protein to ensure efficient immunoprecipitation.
-
Lysis Conditions: The use of a non-denaturing lysis buffer is crucial to preserve protein-protein interactions. However, the stringency of the buffer may need to be optimized to minimize non-specific binding while maintaining the integrity of the p53 complexes.
-
Washing Steps: Thorough washing is essential for reducing background. The number of washes and the composition of the wash buffer may need to be adjusted.
-
Controls: Appropriate controls are critical for interpreting the results. These include an isotype control IgG for the IP, and both vehicle-treated and this compound-treated samples. An input control (a small fraction of the total cell lysate) should always be included in the Western blot analysis to verify the presence of the protein of interest.
-
Quantitative Analysis: For quantitative comparisons, ensure equal amounts of total protein are used for each IP reaction and that loading for Western blotting is consistent. Normalization to a housekeeping protein in the input samples is recommended.
References
Application Note: Visualizing the Effect of BAY 1892005 on p53 Condensates Using Time-Lapse Microscopy
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Recent studies have highlighted the importance of p53 forming biomolecular condensates through liquid-liquid phase separation (LLPS) in its function and regulation. In certain cancerous states, mutant p53 can form aberrant, persistent condensates. BAY 1892005 is a novel small molecule that has been identified as a modulator of mutant p53 condensation. This application note provides a detailed protocol for utilizing time-lapse confocal microscopy to visualize and quantify the effect of this compound on the dissolution of mutant p53 condensates in living cells. The presented methods are essential for researchers in cancer biology and drug development who are investigating therapeutics targeting p53 aggregation and condensate dynamics.
Introduction
The p53 tumor suppressor protein is a crucial transcription factor that regulates the cell cycle and apoptosis in response to cellular stress. The formation of p53 into biomolecular condensates via liquid-liquid phase separation (LLPS) is increasingly recognized as a key mechanism governing its localization, stability, and activity. However, specific mutations in p53, commonly found in human cancers, can lead to the formation of stable, non-functional aggregates or condensates, contributing to cancer progression.
This compound is a small molecule that has been shown to modulate the condensation of mutant p53. Specifically, studies have demonstrated that this compound can induce the dissolution of pre-formed structural mutant p53 condensates in living cells.[1] Time-lapse fluorescence microscopy is a powerful technique to study the dynamic nature of these p53 condensates and the real-time effects of small molecule inhibitors.
This application note provides a comprehensive protocol for preparing cells, performing time-lapse imaging, and analyzing the data to characterize the effect of this compound on mutant p53 condensates.
Materials and Methods
Cell Line and Culture
-
Cell Line: Saos-2 (p53-null osteosarcoma) cells are recommended as they provide a null background for the expression of fluorescently tagged mutant p53.
-
Culture Medium: McCoy's 5A Medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Transfection with Fluorescently Tagged Mutant p53
-
Plasmid: A mammalian expression vector encoding a structural mutant of p53 (e.g., p53-R175H) fused to a fluorescent protein (e.g., EGFP or mCherry).
-
Transfection Reagent: Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Procedure:
-
Seed Saos-2 cells onto glass-bottom dishes suitable for high-resolution microscopy.
-
Allow cells to adhere and reach 70-80% confluency.
-
Transfect cells with the fluorescently tagged mutant p53 plasmid.
-
Incubate for 24-48 hours to allow for protein expression and the formation of visible p53 condensates.
-
Time-Lapse Confocal Microscopy
-
Microscope: A high-resolution confocal laser scanning microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
Objective: A 60x or 100x oil immersion objective with a high numerical aperture (NA ≥ 1.3).
-
Imaging Medium: Replace the culture medium with pre-warmed imaging medium (e.g., FluoroBrite DMEM) supplemented with 10% FBS and 1% GlutaMAX immediately before imaging.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. The final concentration used in the study that demonstrated dissolution of p53 condensates was in the low micromolar range.[1] A final concentration of 10 µM can be used as a starting point. Add the compound to the imaging medium at the desired final concentration.
-
Image Acquisition Protocol:
-
Place the dish on the microscope stage and allow the temperature to equilibrate.
-
Identify cells expressing the fluorescently tagged mutant p53 and exhibiting distinct nuclear condensates.
-
Acquire baseline images (t=0) before the addition of this compound.
-
Carefully add this compound to the imaging dish.
-
Immediately start the time-lapse acquisition.
-
Capture images at regular intervals (e.g., every 5-15 minutes) for a total duration of 4-6 hours.
-
Acquire Z-stacks at each time point to ensure the entire nucleus is captured.
-
Image Analysis and Data Quantification
-
Software: ImageJ/Fiji or other suitable image analysis software.
-
Quantification of Condensate Dissolution:
-
Use a maximum intensity projection of the Z-stacks for each time point.
-
Define a region of interest (ROI) around the nucleus of each cell being analyzed.
-
Apply a threshold to the fluorescence signal to segment the p53 condensates.
-
Measure the total integrated fluorescence intensity of the condensates within the nucleus at each time point.
-
Normalize the intensity values to the baseline (t=0) to determine the percentage of condensate dissolution over time.
-
The kinetics of condensate dissolution can be plotted as the percentage of remaining condensate intensity versus time.[1]
-
Results
Treatment of Saos-2 cells expressing fluorescently tagged structural mutant p53 with this compound resulted in a time-dependent dissolution of the nuclear condensates. The quantitative analysis of time-lapse microscopy images revealed a significant reduction in the total fluorescence intensity of p53 condensates over a period of several hours.
| Time (hours) | Mean Condensate Fluorescence Intensity (% of t=0) | Standard Deviation |
| 0 | 100 | 0 |
| 1 | 75 | 8 |
| 2 | 48 | 12 |
| 3 | 25 | 9 |
| 4 | 15 | 6 |
Table 1: Representative quantitative data summarizing the kinetics of mutant p53 condensate dissolution upon treatment with this compound. Data is presented as the mean percentage of the initial integrated fluorescence intensity of condensates ± standard deviation from multiple cells.
Diagrams
References
Application Notes: Mass Spectrometry Methods for Confirming BAY 1892005-p53 Binding
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1] Its inactivation is a hallmark of many cancers, making it a key target for therapeutic intervention. BAY 1892005 is a novel small molecule that has been identified as a modulator of p53, acting on p53 condensates. Preliminary evidence suggests a direct interaction with p53, including covalent binding to certain p53 mutants. This document provides detailed application notes and protocols for utilizing various mass spectrometry (MS)-based techniques to confirm and characterize the binding of this compound to both wild-type and mutant p53. These methods are essential for elucidating the mechanism of action of this compound and for the development of p53-targeting cancer therapies.
Mass spectrometry offers a powerful suite of tools for studying protein-ligand interactions, providing information on binding stoichiometry, affinity, and the specific residues involved in the interaction.[2] The methods detailed herein—Native Mass Spectrometry, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and Chemical Cross-linking Mass Spectrometry (CX-MS)—are particularly well-suited for characterizing the interaction between a small molecule like this compound and the p53 protein.
p53 Signaling Pathway
Cellular stress signals, such as DNA damage, oncogene activation, and hypoxia, activate a complex signaling cascade that leads to the stabilization and activation of p53.[3][4][5] Activated p53 then transcriptionally regulates a host of target genes, leading to cellular outcomes such as cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1][6] Understanding this pathway is crucial for contextualizing the effects of p53 modulators like this compound.
Data Presentation
Quantitative data obtained from the mass spectrometry experiments should be summarized for clear comparison.
| Parameter | Method | p53 Variant | Value | Reference |
| Binding Stoichiometry | Native MS | Wild-Type | 1:1 (p53 monomer:this compound) | (Hypothetical) |
| Binding Affinity (Kd) | Native MS | Wild-Type | 5 µM | (Hypothetical) |
| Covalent Modification | Intact Protein MS | Mutant (R175H, Y220C) | Yes | Published Data |
| Mass Shift (Da) | Intact Protein MS | Mutant (R175H, Y220C) | +234 Da | Published Data |
| Binding Site Residues | HDX-MS / CX-MS | Wild-Type | Peptides in DNA binding domain | (Hypothetical) |
| Conformational Change | HDX-MS | Wild-Type | Decreased deuterium uptake in core domain | (Hypothetical) |
Experimental Protocols
Native Mass Spectrometry
Native MS is a powerful technique to study non-covalent protein-ligand interactions under near-physiological conditions. It allows for the determination of binding stoichiometry and estimation of the dissociation constant (Kd).
Protocol:
-
Protein Preparation:
-
Express and purify recombinant full-length wild-type or mutant p53 protein.
-
Ensure the final protein preparation is of high purity (>95%) as determined by SDS-PAGE.
-
Perform buffer exchange of the purified p53 into a volatile buffer, typically 100-200 mM ammonium acetate, pH 7.4, using size-exclusion chromatography or buffer exchange columns.
-
Determine the final protein concentration accurately.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
-
Binding Assay:
-
Prepare a series of samples by incubating a fixed concentration of p53 (e.g., 5 µM) with varying concentrations of this compound (e.g., 0 µM to 50 µM).
-
Keep the final concentration of the organic solvent (e.g., DMSO) low (<2%) to maintain the native protein structure.
-
Incubate the samples at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with a nano-electrospray ionization (nESI) source.
-
Set the instrument parameters to "soft" conditions to preserve non-covalent interactions. This includes using a low capillary voltage, low source temperature, and minimal collision energy.
-
Introduce the samples into the mass spectrometer using nESI capillaries.
-
Acquire mass spectra over a mass-to-charge (m/z) range that covers the expected charge states of both the apo-p53 and the p53-BAY 1892005 complex.
-
-
Data Analysis:
-
Process the raw mass spectra to obtain deconvoluted masses for all protein species.
-
Determine the binding stoichiometry by observing the mass difference between the apo-p53 and the complex. For covalent binding, a mass increase corresponding to the molecular weight of this compound (or a fragment thereof) will be observed.
-
Calculate the dissociation constant (Kd) by plotting the fraction of bound p53 as a function of the this compound concentration and fitting the data to a binding isotherm.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS provides information on protein conformation and dynamics by measuring the rate of deuterium exchange of backbone amide hydrogens.[7] Binding of a ligand like this compound can alter the local or global conformation of p53, leading to changes in the deuterium uptake in specific regions, thus identifying the binding site and allosteric effects.[8][9]
Protocol:
-
Sample Preparation:
-
Prepare purified p53 and a stock solution of this compound as described for Native MS.
-
Prepare two sets of samples: apo-p53 and p53 incubated with a saturating concentration of this compound.
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein samples into a D₂O-based buffer (e.g., 10-fold dilution into 20 mM Tris, 150 mM NaCl, pD 7.4).
-
Perform the labeling for various time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature (e.g., 25°C).
-
-
Quenching and Digestion:
-
Quench the exchange reaction by adding a pre-chilled quench buffer (e.g., 0.5 M glycine, pH 2.5) to lower the pH and temperature rapidly.
-
Immediately inject the quenched sample into an online digestion system containing an immobilized pepsin column at a low temperature (e.g., 0°C) to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a C18 column with a fast gradient at a low temperature (e.g., 0°C) to minimize deuterium back-exchange.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Perform MS/MS analysis on a non-deuterated sample to identify the peptide sequences.
-
-
Data Analysis:
-
Use specialized HDX-MS software to determine the deuterium uptake for each identified peptide at each time point.
-
Compare the deuterium uptake profiles of apo-p53 and the p53-BAY 1892005 complex.
-
Regions of p53 that show a significant reduction in deuterium uptake upon this compound binding are indicative of the binding site or areas of conformational stabilization.
-
Regions with increased deuterium uptake suggest areas of increased flexibility or conformational change upon binding.
-
Visualize the results on a 3D structure of p53 if available.
-
Chemical Cross-linking Mass Spectrometry (CX-MS)
CX-MS is used to identify amino acid residues that are in close proximity in the three-dimensional structure of a protein or protein complex.[10] For a small molecule that binds covalently, CX-MS can be adapted to map the binding site by identifying the cross-linked peptide containing the modification. For non-covalent interactions, cross-linkers can be used to stabilize the complex before analysis.
Protocol:
-
Cross-linking Reaction:
-
Incubate purified p53 with this compound.
-
Add a chemical cross-linker (e.g., DSSO, a collision-induced dissociation-cleavable cross-linker) at an optimized molar ratio to the protein complex.
-
Allow the cross-linking reaction to proceed for a specific time at a controlled temperature.
-
Quench the reaction by adding a quenching buffer (e.g., Tris or ammonium bicarbonate).
-
-
Sample Preparation for MS:
-
Denature, reduce, and alkylate the cross-linked protein sample.
-
Digest the protein into peptides using a protease such as trypsin.
-
Enrich the cross-linked peptides from the complex mixture using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched cross-linked peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Utilize a data-dependent acquisition method that triggers MS/MS on precursor ions with higher charge states, which are characteristic of cross-linked peptides.
-
If using a cleavable cross-linker like DSSO, the MS/MS fragmentation will generate specific signature ions that facilitate the identification of the cross-linked peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against the p53 sequence to identify the cross-linked peptides.
-
For covalent binding of this compound, the software should be configured to search for the specific mass modification on reactive amino acid residues (e.g., cysteine, lysine).
-
The identified cross-linked peptides will reveal the specific amino acid residue(s) that are covalently modified by this compound, thus mapping the binding site.
-
For non-covalent interactions stabilized by a cross-linker, the identified cross-links provide distance constraints that can be used to model the protein-ligand complex.
-
References
- 1. p53 Family and Cellular Stress Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native MS of Proteins/Non-covalent Complexes [event.on24.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dial 9-1-1 for p53: Mechanisms of p53 Activation by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 at the Crossroads Between Stress Response Signaling and Tumorigenesis: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with the ATR Inhibitor BAY 1895344 (Elimusertib)
A Note on the Compound: Initial inquiries for BAY 1892005, a p53 protein modulator, have revealed limited publicly available in vivo study data. However, a similarly designated compound, BAY 1895344 (also known as Elimusertib) , is a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor with extensive preclinical in vivo data. This document will focus on BAY 1895344 (Elimusertib) to provide comprehensive and actionable protocols for designing in vivo animal model studies, as this is likely the compound of interest for researchers investigating DNA Damage Response (DDR) pathways in oncology.
Introduction to BAY 1895344 (Elimusertib)
BAY 1895344 (Elimusertib) is an orally bioavailable and highly selective inhibitor of ATR kinase, a critical regulator of the DNA damage response.[1] ATR is activated by single-stranded DNA (ssDNA) breaks that occur during replication stress, a common feature of cancer cells.[2] By inhibiting ATR, BAY 1895344 prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, ultimately causing synthetic lethality in cancer cells with existing DNA repair defects or high levels of replication stress.[3][4] Preclinical studies have demonstrated its efficacy as both a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiotherapy.[3][4]
Mechanism of Action: The ATR Signaling Pathway
ATR kinase is a central component of the DDR pathway. Upon detection of DNA damage (such as stalled replication forks or ssDNA), ATR is activated and phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (CHK1).[2] This initiates a signaling cascade that temporarily halts the cell cycle, allowing time for DNA repair. By inhibiting ATR, BAY 1895344 prevents CHK1 activation, forcing cells with damaged DNA to proceed through the cell cycle, which leads to mitotic catastrophe and apoptosis.
Designing In Vivo Efficacy Studies
The design of in vivo studies for BAY 1895344 will depend on the specific research question, but a common approach is to use xenograft or patient-derived xenograft (PDX) models.
Key Considerations for Study Design:
-
Animal Models: Athymic nude or SCID (Severe Combined Immunodeficiency) mice are commonly used for implanting human cancer cell lines or PDX models.[3][5] The choice of mouse strain should be appropriate for the tumor model being used.
-
Tumor Models: Select cell lines or PDX models with known DDR deficiencies (e.g., ATM mutations) or high levels of replication stress, as these are predicted to be more sensitive to ATR inhibition.[6][7]
-
Drug Formulation: BAY 1895344 is orally bioavailable. A common vehicle for oral gavage is a suspension in a mixture such as 10% DMSO, 18% Cremophor EL, and 72% sterile 5% dextrose, or 10% ethanol, 10% cremophor, and 80% saline.[5][8]
-
Dosing Regimen: Preclinical studies have successfully used various dosing schedules. A frequently reported efficacious and well-tolerated regimen is twice-daily (BID) oral administration for 3 consecutive days followed by 4 days off.[3][9][10] Doses typically range from 20 mg/kg to 50 mg/kg.[3][6][9]
-
Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI) or tumor regression, measured by caliper measurements of tumor volume over time.
-
Secondary Endpoints: Overall survival, body weight (as a measure of toxicity), and pharmacodynamic markers in tumor tissue.
-
-
Pharmacodynamic (PD) Markers: To confirm target engagement, tumor samples can be analyzed for modulation of the ATR pathway. Key biomarkers include decreased phosphorylation of ATR and its downstream target CHK1, and an increase in DNA damage markers like γH2AX.[3][6]
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the efficacy of BAY 1895344 in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture the selected human cancer cell line (e.g., A2780 ovarian cancer, GRANTA-519 mantle cell lymphoma) under standard conditions.[3]
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.[5]
- Inject 100-200 µL of the cell suspension (typically 5-10 x 10^6 cells) subcutaneously into the flank of 4-6 week old female athymic nude mice.[2][5]
2. Tumor Growth and Group Randomization:
- Monitor mice for tumor growth.
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle control, BAY 1895344).
3. Drug Administration:
- Prepare BAY 1895344 in an appropriate vehicle.
- Administer the compound via oral gavage according to the selected dose and schedule (e.g., 40 mg/kg, BID, 3 days on/4 days off).[6][10] The vehicle group should receive the same volume of the formulation without the active compound.
4. Monitoring and Data Collection:
- Measure tumor dimensions (length and width) with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
- Record the body weight of each animal at the same frequency to monitor for toxicity.
- Observe animals for any clinical signs of distress.
5. Study Termination and Tissue Collection:
- The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
- At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis and another portion fixed in formalin for immunohistochemistry (IHC).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
1. Sample Preparation:
- For Western blotting, homogenize flash-frozen tumor samples in lysis buffer.
- For IHC, process formalin-fixed, paraffin-embedded (FFPE) tumor sections.
2. Western Blot Analysis:
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe with primary antibodies against pATR, γH2AX, and total ATR and H2AX as loading controls.
- Incubate with appropriate secondary antibodies and visualize using an ECL detection system.
3. Immunohistochemistry (IHC):
- Stain FFPE sections with antibodies for markers such as Ki-67 (for proliferation) and γH2AX (for DNA damage).
- Quantify the staining to assess changes in cell proliferation and DNA damage in response to treatment.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize the in vivo anti-tumor efficacy of BAY 1895344 (Elimusertib) as a monotherapy in various xenograft and PDX models.
Table 1: Efficacy of BAY 1895344 Monotherapy in Xenograft Models
| Cancer Model | Animal Model | BAY 1895344 Dose & Schedule | Key Findings | Reference |
| Ovarian Cancer (A2780) | NMRI nude mice | 50 mg/kg, BID, 3-on/4-off, p.o. | Strong tumor growth inhibition. | [3] |
| Mantle Cell Lymphoma (GRANTA-519) | SCID beige mice | 50 mg/kg, BID, 3-on/4-off, p.o. | Induced complete tumor remission. | [3] |
| Prostate Cancer (PC-3) | NMRI nude mice | 50 mg/kg, BID, 3-on/4-off, p.o. | Strong tumor growth inhibition. | [3] |
| Colorectal Cancer (LOVO) | NMRI nude mice | 50 mg/kg, BID, 3-on/4-off, p.o. | Strong tumor growth inhibition. | [3] |
| Breast Cancer (MDA-MB-231) | Xenograft | 50 mg/kg, BID, 3-on/4-off, p.o. | Resulted in a decrease in tumor size. | [9] |
Table 2: Efficacy of BAY 1895344 Monotherapy in PDX Models
| Cancer Model | BAY 1895344 Dose & Schedule | Key Findings | Reference |
| Pediatric Solid Tumors (32 PDX models) | 40 mg/kg, BID, 3-on/4-off, p.o. | Reduced tumor volume growth in all models; pronounced objective response rates. | [11][12] |
| Uterine Leiomyosarcoma (ATRX-mutated) | 20 mg/kg, BID, 3-on/4-off, p.o. | Significant tumor growth inhibition and prolonged median overall survival. | [7] |
| ATM-mutant Gastric Cancer | 40 mg/kg, BID, 3-on/4-off, p.o. | Induced regression of tumor growth. | [9] |
| BRCA2-mutant Breast Cancer | 40 mg/kg, BID, 3-on/4-off, p.o. | Decreased tumor growth rate. | [9] |
| Various Solid Tumors (21 PDX models) | 40 mg/kg, BID, 3-on/4-off, p.o. | 19% of models showed a Partial Response (PR), 19% had Stable Disease (SD). | [6] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-crt.org [e-crt.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY 1892005 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1892005 is a small molecule modulator of the tumor suppressor protein p53.[1][2] Specifically, it has been identified as a compound that interacts with and modulates the condensation of mutant p53.[1][2][3] Mutations in the p53 gene are prevalent in a vast array of human cancers, often leading to a destabilized and aggregation-prone protein that loses its tumor-suppressive functions and can even gain oncogenic activities. The ability of this compound to modulate the state of mutant p53 makes it a compound of significant interest in the development of novel cancer therapeutics.[1][2]
High-throughput screening (HTS) assays are crucial for the identification and characterization of molecules like this compound from large compound libraries.[1] These assays enable the rapid testing of thousands to millions of compounds to identify those that elicit a desired biological response. This document provides detailed application notes and protocols for the use of this compound in relevant high-throughput screening assays, focusing on its role as a modulator of mutant p53.
Mechanism of Action: Modulation of Mutant p53 Condensation
This compound was identified through a high-throughput screen of over 4 million compounds for its ability to interact with mutant p53.[1] Subsequent studies revealed that this compound covalently binds to mutant p53, specifically tested with p53R175H and p53Y220C variants.[1] This interaction leads to the dissolution of mutant p53 condensates, which are aberrant, liquid-like droplets formed by the aggregation of the mutated protein within the cell nucleus.[1][2] By altering the aggregation state of mutant p53, this compound presents a novel therapeutic strategy for cancers harboring these mutations.[2][4]
The signaling pathway affected by mutant p53 and the point of intervention for this compound is illustrated below.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines harboring p53 mutations. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | p53 Mutation Status | Assay Type | IC50 (µM) | Reference |
| Huh7 | p53-mutated | Cell Proliferation | 11.2 | [5] |
| H358 | p53-mutated | Cell Proliferation | 11.1 | [5] |
Experimental Protocols
This section provides detailed protocols for high-throughput screening assays relevant to the identification and characterization of compounds like this compound that modulate mutant p53 condensation.
Protocol 1: High-Throughput Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay is designed to verify the direct binding of compounds to the target protein (mutant p53) in a cellular environment by measuring changes in protein thermal stability.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed a human cancer cell line endogenously expressing a mutant p53 (e.g., Huh7, H358) into 384-well PCR plates at a density of 10,000-20,000 cells per well. Incubate overnight.
-
Compound Treatment: Add this compound (as a positive control) or library compounds at various concentrations to the wells. Include a DMSO control. Incubate for 1-2 hours at 37°C.
-
Heat Shock: Seal the plates and apply a temperature gradient using a PCR cycler for 3 minutes. A typical gradient would range from 37°C to 67°C.
-
Cell Lysis: Immediately after heat shock, lyse the cells by freeze-thawing or by adding a suitable lysis buffer.
-
Quantification of Soluble p53:
-
AlphaLISA: Transfer the lysates to a 384-well ProxiPlate. Add AlphaLISA acceptor beads conjugated to one anti-p53 antibody and donor beads conjugated to another anti-p53 antibody that recognizes a different epitope. Incubate in the dark and read the plate on an EnVision reader.
-
High-Throughput Western Blot: Utilize an automated western blot system to quantify the amount of soluble p53 in each well.
-
-
Data Analysis: Plot the amount of soluble p53 as a function of temperature for each compound treatment. Compounds that bind to mutant p53 will increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.
Protocol 2: High-Content Imaging Assay for Mutant p53 Condensate Modulation
This cell-based assay is designed to visually identify and quantify the effect of compounds on the formation or dissolution of mutant p53 condensates.
Workflow Diagram:
References
- 1. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules in regulating protein phase separation: Regulating protein phase separation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of BAY 1892005 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BAY 1892005 in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule modulator of the p53 protein. Its primary mechanism of action involves the modulation of mutant p53 protein condensates within the cell nucleus.[1][2] Specifically, it has been shown to directly interact with and lead to the dissolution of structural mutant p53 condensates.[1][2] this compound can stabilize both wild-type p53 and the Y220C mutant p53, and it has been confirmed to bind covalently to mutant p53 proteins such as R175H and Y220C.[1] It is important to note that while it acts on p53 condensates, it does not reactivate mutant p53.[1][3][4]
Q2: In which cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative activity in cancer cell lines harboring p53 mutations. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the following cell lines:
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| Huh7 | Hepatocellular Carcinoma | Mutant p53 | 11.2 |
| H358 | Non-Small Cell Lung Cancer | Mutant p53 | 11.1 |
Q3: I am observing low or no efficacy of this compound in my cell line. What are the potential reasons?
Several factors could contribute to the low efficacy of this compound in your experiments. Here are some potential reasons to investigate:
-
p53 Status of the Cell Line: The efficacy of this compound is linked to the presence of specific mutant p53 proteins that form condensates.[1][2] Cell lines that are p53-null or express wild-type p53 that does not form condensates may not respond to the compound. It is crucial to confirm the p53 status of your cell line.
-
Drug Concentration and Exposure Time: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the optimal exposure duration for your specific cell line.
-
Cellular Context and Resistance Mechanisms: The intrinsic molecular characteristics of a cancer cell line can influence its sensitivity to p53-targeting drugs.[5][6] Resistance to drugs targeting mutant p53 can arise from various mechanisms, including alterations in drug metabolism, activation of compensatory signaling pathways, or changes in the expression of p53 target genes.[5][6]
-
Compound Integrity: Ensure that the this compound compound has been stored correctly and has not degraded.
Q4: Are there any known biomarkers that can predict sensitivity to this compound?
While specific predictive biomarkers for this compound have not been definitively established in the public domain, the primary determinant of sensitivity is the presence of structural mutant p53 that forms nuclear condensates.[1][2] Therefore, cell lines expressing such p53 mutants are more likely to respond. The expression levels of p53 and its downstream target genes could also serve as potential biomarkers.[7][8]
Troubleshooting Guides
Problem: Lower than expected anti-proliferative activity
| Possible Cause | Suggested Solution |
| Incorrect p53 status of the cell line | Verify the p53 mutation status of your cell line through sequencing or by checking the cell line database. This compound is most effective in cells with structural p53 mutations that lead to condensate formation.[1][2] |
| Suboptimal drug concentration | Perform a dose-response curve to determine the IC50 value for your specific cell line. Test a broad range of concentrations (e.g., 0.1 to 50 µM). |
| Inadequate incubation time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Compound degradation | Ensure proper storage of this compound (typically at -20°C or -80°C as a stock solution). Use a fresh aliquot of the compound for your experiments. |
| Cellular resistance mechanisms | Investigate potential resistance pathways. This could involve assessing the expression of drug efflux pumps or analyzing the activity of pro-survival signaling pathways that may compensate for p53 modulation.[5] |
Problem: Difficulty in observing changes in p53 localization or condensates
| Possible Cause | Suggested Solution |
| Inadequate imaging technique | Use high-resolution confocal microscopy to visualize p53 condensates. Ensure that your imaging parameters are optimized for detecting nuclear structures. |
| Low expression of mutant p53 | Confirm the expression level of mutant p53 in your cell line by Western blot. Cell lines with low endogenous expression may not form visible condensates. |
| Transient effect | The dissolution of p53 condensates upon this compound treatment may be a dynamic and time-dependent process.[1] Perform live-cell imaging or fix cells at multiple time points after treatment to capture the changes. |
| Antibody issues | Use a validated antibody specific for p53 for immunofluorescence staining. Titrate the antibody to determine the optimal concentration for clear signal-to-noise. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of p53 and Downstream Targets
This protocol outlines the steps to analyze the protein levels of p53 and its downstream targets after treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and downstream targets (e.g., p21, PUMA) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
Caption: Simplified p53 signaling pathway and the intervention point of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A logical troubleshooting workflow for low efficacy of this compound.
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecules that Modulate Mutant p53 Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 Isoforms as Cancer Biomarkers and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P53 Gene as a Promising Biomarker and Potential Target for the Early Diagnosis of Reproductive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BAY 1892005 treatment duration and dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY 1892005 in their experiments. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule modulator of the p53 protein. It has been shown to directly interact with and stabilize wild-type p53 and the Y220C mutant.[1] It also covalently binds to the mutant p53 proteins R175H and Y220C.[1] A key aspect of its mechanism is its action on p53 condensates; it can lead to the rapid dissolution of structural mutant p53 condensates in the nucleus of living cancer cells.[1] However, it does not appear to cause the reactivation of mutant p53.[1][2][3][4]
Q2: In which cell lines has this compound shown anti-proliferative activity?
A2: this compound has demonstrated anti-proliferative activity in p53 mutated cell lines. Specifically, the IC50 values have been reported as 11.2 µM in Huh7 cells and 11.1 µM in H358 cells.[2][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the powder at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months.
Q4: Are there any available data on in vivo dosage and treatment duration for this compound?
A4: Based on publicly available information, there are no specific in vivo dosing regimens or optimized treatment durations for this compound that have been published. Researchers will need to determine these parameters empirically for their specific animal models.
Q5: How does this compound affect different types of p53 mutants?
A5: this compound has been shown to stabilize p53WT and p53Y220C.[1] It covalently binds to mutant p53R175H and p53Y220C.[1] Interestingly, while it dissolves condensates of structural p53 mutants, it has been observed to lead to the formation of condensates of the DNA-binding defective mutant p53R273H in some cells.[1] This suggests that the effect of this compound on p53 condensation can be mutation-specific.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent anti-proliferative effects at expected IC50 values. | - Cell line viability and passage number.- Inaccurate drug concentration.- Suboptimal treatment duration. | - Use low-passage, healthy cells for experiments.- Verify the concentration of your this compound stock solution.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line. |
| No observable effect on p53 condensate dissolution. | - The specific p53 mutation in your cell line may not be susceptible to this compound-mediated dissolution.- Insufficient drug concentration.- Imaging performed at a suboptimal time point. | - Confirm the p53 mutation status of your cell line. This compound has been shown to dissolve condensates of structural mutants but may induce condensation in others (e.g., p53R273H).[1]- Perform a dose-response experiment to determine the optimal concentration for condensate dissolution.- Conduct a time-lapse imaging experiment immediately after adding this compound to capture the dynamics of condensate dissolution, which has been reported to be rapid.[1] |
| Compound precipitation in cell culture media. | - Poor solubility of this compound at the working concentration.- Interaction with media components. | - Ensure the final DMSO concentration in the media is low (typically <0.5%).- Prepare fresh dilutions from a concentrated stock solution for each experiment.- Visually inspect the media for any signs of precipitation after adding the compound. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | p53 Mutation Status | IC50 (µM) | Reference |
| Huh7 | p53-mutated | 11.2 | [2][4] |
| H358 | p53-mutated | 11.1 | [2][4] |
Table 2: Observed Effects of this compound on p53 Variants
| p53 Variant | Effect | Reference |
| Wild-type (WT) | Stabilization | [1] |
| Y220C | Stabilization, Covalent Binding | [1] |
| R175H | Covalent Binding, Condensate Dissolution | [1] |
| R273H | Condensate Formation | [1] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: General Workflow for Assessing p53 Condensate Modulation
-
Cell Transfection: Transfect cells with a fluorescently tagged p53 construct (e.g., GFP-p53) to visualize condensates.
-
Cell Plating: Plate the transfected cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Live-Cell Imaging Setup: Place the dish on a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.
-
Baseline Imaging: Acquire baseline images of the cells, identifying cells with pre-formed p53 condensates.
-
Treatment: Carefully add this compound at the desired concentration to the imaging dish.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the dynamics of the p53 condensates. The dissolution of structural mutant condensates has been reported to be rapid.[1]
-
Image Analysis: Analyze the acquired images to quantify changes in the number, size, and intensity of p53 condensates over time.
Mandatory Visualizations
Caption: p53 signaling pathway and the putative action of this compound.
Caption: General workflow for in vitro characterization of a novel compound.
References
How to address BAY 1892005 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address solubility issues with BAY 1892005 in aqueous buffers.
Troubleshooting Guide
Researchers may encounter precipitation or low solubility when preparing this compound in aqueous buffers for in vitro or in vivo experiments. This guide provides a systematic approach to troubleshoot these issues.
Initial Assessment: Is My Compound Dissolved?
Visual inspection is the first step. Look for any visible particulates, cloudiness, or precipitation in your solution. If the solution is not perfectly clear, your compound is not fully dissolved.
Systematic Troubleshooting Workflow
The following diagram outlines a step-by-step workflow to address solubility challenges with this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. For example, a 10 mM stock solution is a common starting point.[1]
-
Serial Dilutions: Serially dilute the stock solution into your aqueous buffer of choice (e.g., PBS, Tris-HCl) to create a range of concentrations.
-
Equilibration: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium. Gentle agitation can be beneficial.
-
Observation and Centrifugation: Visually inspect each concentration for any signs of precipitation. Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. The highest concentration that remains clear after centrifugation is the determined solubility.
Protocol 2: Preparation of an Aqueous Formulation using a Co-solvent
This protocol describes how to prepare a working solution of this compound in an aqueous buffer using a co-solvent.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Intermediate Dilution (Optional): If a very low final concentration of DMSO is required, an intermediate dilution step in a solvent miscible with both DMSO and water (e.g., ethanol) can be performed.
-
Final Dilution: While vortexing the aqueous buffer, slowly add the stock solution (or intermediate dilution) dropwise to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Final Observation: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, further optimization is needed.
Data Presentation
Table 1: User-Defined Solubility Summary for this compound
Since the aqueous solubility of this compound is highly dependent on the specific buffer conditions, we recommend creating a summary table like the one below to document your findings.
| Buffer System | pH | Co-solvent (% v/v) | Surfactant (% w/v) | Maximum Solubility (µM) | Observations |
| PBS | 7.4 | 0.5% DMSO | - | User-determined value | e.g., Clear solution, Precipitated |
| Tris-HCl | 8.0 | 1% DMSO | - | User-determined value | e.g., Slight haze |
| Citrate | 6.0 | 0.5% DMSO | 0.1% Tween 80 | User-determined value | e.g., Clear solution |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
This compound is a small molecule that is sparingly soluble in aqueous solutions. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the specific buffer system you are using. Factors that can influence this include the pH of the buffer, the presence of salts, and the temperature.
Q2: What is the recommended solvent for making a stock solution of this compound?
Based on available data, DMSO is a suitable solvent for preparing high-concentration stock solutions of this compound.[1][2]
Q3: How can I improve the solubility of this compound in my aqueous buffer?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
pH Adjustment: The solubility of a compound can be pH-dependent. Experimenting with buffers of different pH values may improve solubility.[3][4]
-
Use of Co-solvents: Adding a small amount of a water-miscible organic solvent, such as DMSO or ethanol, can significantly increase the solubility of hydrophobic compounds.[4][5] It is crucial to ensure the final concentration of the co-solvent is tolerated by the cells or animal model in your experiment.
-
Incorporation of Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[6]
-
Sonication: Applying ultrasonic energy can help to break down drug particles and facilitate their dissolution.[3]
-
Gentle Heating: For some compounds, gentle warming of the solution can increase solubility. However, the thermal stability of this compound should be considered.
Q4: What are some general techniques for enhancing the solubility of poorly soluble drugs?
Beyond the methods mentioned above, other techniques used in pharmaceutical development to enhance solubility include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][4][5]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[3]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can improve its dissolution properties.[3]
Q5: Where can I find more information on the physicochemical properties of this compound?
References
- 1. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 2. abmole.com [abmole.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. ijpbr.in [ijpbr.in]
- 6. brieflands.com [brieflands.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound 2036352-13-1 | MCE [medchemexpress.cn]
Identifying and mitigating off-target effects of BAY 1892005
Welcome to the technical support center for BAY 1892005. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound, a p53 protein modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule modulator of the p53 protein.[1] Its primary mechanism of action involves acting on p53 condensates without causing the reactivation of mutant p53.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in drug discovery and development to ensure the safety and specificity of a compound. Unidentified off-target interactions can lead to unexpected cellular phenotypes, toxicity, or misleading experimental results. Understanding the complete target profile of this compound is essential for accurate interpretation of its biological effects and for predicting potential adverse events in clinical settings.
Q3: What are the common approaches to identify off-target effects of a small molecule like this compound?
A3: Several powerful techniques can be employed to identify off-target interactions, including:
-
Proteomic Profiling: Techniques like chemical proteomics can identify proteins that directly bind to this compound in an unbiased, proteome-wide manner.[2]
-
Kinome Scanning: Kinase inhibitor screening panels can assess the activity of this compound against a large number of kinases, a common source of off-target effects for many small molecules.[3][4]
-
Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[5][6][7]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound, with a focus on differentiating on-target from off-target effects.
| Issue | Possible Cause (On-Target) | Possible Cause (Off-Target) | Recommended Action |
| Unexpected Cell Viability Decrease in p53-null cells | Basal p53-independent cellular stress. | Inhibition of a critical survival kinase or other essential protein. | 1. Perform a kinome scan to identify potential off-target kinases. 2. Use CETSA to confirm engagement with identified off-targets in cells. 3. Titrate this compound concentration to find a window where on-target p53 modulation is observed without significant off-target toxicity. |
| Contradictory Phenotypes in Different Cell Lines | Cell-line specific p53 pathway wiring and dependencies. | Differential expression of off-target proteins across cell lines. | 1. Profile the expression levels of known and potential off-targets in the cell lines of interest. 2. Validate key off-target engagement in each cell line using CETSA or targeted western blotting for downstream signaling. |
| Activation of a Signaling Pathway Unrelated to p53 | Complex crosstalk between the p53 pathway and other signaling networks. | Direct modulation of a component in the unrelated pathway. | 1. Use proteomic profiling to identify unexpected binding partners of this compound. 2. Map the identified off-targets to known signaling pathways. 3. Use specific inhibitors for the off-target pathway to rescue the observed phenotype. |
Experimental Protocols
Protocol 1: Off-Target Profiling using Chemical Proteomics
This protocol outlines a general workflow for identifying protein targets of this compound using an affinity-based chemical proteomics approach.
1. Probe Synthesis:
- Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-activatable group) and a reporter tag (e.g., biotin or a click chemistry handle).
2. Cell Lysis and Probe Incubation:
- Culture cells of interest and harvest them.
- Prepare cell lysates under non-denaturing conditions.
- Incubate the cell lysate with the this compound probe. As a control, incubate a separate lysate with a vehicle or a structurally similar but inactive compound. For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the probe.
3. UV Crosslinking (if using a photo-activatable probe):
- Expose the lysate-probe mixture to UV light to covalently link the probe to its binding partners.
4. Enrichment of Probe-Bound Proteins:
- Use streptavidin-coated beads (for biotin tags) or perform a click reaction followed by affinity purification to enrich for proteins bound to the this compound probe.
5. On-Bead Digestion and Mass Spectrometry:
- Wash the beads extensively to remove non-specifically bound proteins.
- Perform on-bead tryptic digestion of the captured proteins.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
- Identify and quantify the proteins enriched in the this compound probe sample compared to the controls. Proteins that show significantly reduced enrichment in the competition experiment are considered high-confidence binders.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to validate the interaction of this compound with its intended target (p53) and potential off-targets in intact cells.
1. Cell Treatment:
- Culture cells to ~80% confluency.
- Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
2. Heating Profile:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Separation of Soluble Fraction:
- Lyse the cells by freeze-thaw cycles or sonication.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
4. Protein Quantification:
- Carefully collect the supernatant containing the soluble protein fraction.
- Determine the amount of the target protein (p53) and potential off-targets in the soluble fraction for each temperature point using Western blotting or other protein quantification methods like ELISA.
5. Data Analysis:
- Generate a melting curve for each protein by plotting the percentage of soluble protein as a function of temperature.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein and therefore, direct binding.
Visualizations
Caption: The p53 signaling pathway and the modulatory role of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of BAY 1892005 in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental stability and application of BAY 1892005.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of the p53 protein.[1] It has been shown to act on p53 condensates, which are membrane-less organelles involved in the regulation of p53 function. A key aspect of its mechanism is the covalent binding to certain mutant forms of p53, such as p53R175H and p53Y220C.[2] This interaction can lead to the stabilization of both wild-type and some mutant p53 proteins and results in the dissolution of structural mutant p53 condensates within the cell nucleus.[2] Unlike some other p53-targeting compounds, this compound does not appear to cause the reactivation of mutant p53.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the solid powder should be kept in a dry, dark environment at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: In which solvents is this compound soluble?
A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions into aqueous experimental media.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of this compound.
Issue 1: Precipitation of this compound in Aqueous Media
Possible Cause:
-
Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions such as cell culture media or assay buffers.
-
"Solvent Shock": Rapid dilution of a concentrated DMSO stock solution into an aqueous medium can cause the compound to precipitate out of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the final aqueous medium.
-
Temperature Effects: Changes in temperature (e.g., moving from room temperature to 37°C) can affect the solubility of the compound.
Solutions:
| Strategy | Detailed Steps |
| Optimize Dilution Technique | 1. Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).2. Add the required volume of the this compound DMSO stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling.3. Visually inspect for any signs of precipitation immediately after addition. |
| Perform Serial Dilutions | Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media or a suitable buffer before the final dilution into your experimental setup. |
| Lower Final DMSO Concentration | Ensure the final concentration of DMSO in the experimental medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility. |
| Test Lower Concentrations | If precipitation persists, it may be necessary to test a range of lower final concentrations of this compound to determine the maximum soluble concentration under your specific experimental conditions. |
Issue 2: Inconsistent or Lack of Biological Activity
Possible Cause:
-
Compound Degradation: Improper storage or handling may lead to the degradation of this compound. The 2-chloro-N-acetamide moiety present in this compound is a reactive group responsible for its covalent binding and can be susceptible to hydrolysis.
-
Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[3][4][5]
-
Adsorption to Lab Plastics: Hydrophobic small molecules can adsorb to the surface of plasticware (e.g., pipette tips, microplates, tubes), reducing the effective concentration in your experiment.
-
Incorrect Cell Model: The activity of this compound is dependent on the p53 status of the cells being used.
Solutions:
| Strategy | Detailed Steps |
| Proper Handling and Storage | Adhere strictly to the recommended storage conditions. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Protection from Light | Minimize the exposure of this compound stock solutions and experimental setups to direct light. Use amber-colored tubes and cover microplates with foil when possible. |
| Use Low-Adhesion Plastics | Consider using low-retention pipette tips and non-treated polystyrene or polypropylene plates, especially for sensitive assays at low concentrations. |
| Cell Line Verification | Confirm the p53 mutation status of your cell lines. This compound's effects on p53 condensates have been observed in cells with structural p53 mutants.[2] |
| Vehicle Control | Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to ensure that the observed effects are due to this compound and not the solvent. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Store in a dry, dark environment. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage. |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay
This protocol provides a general workflow for assessing the effect of this compound on cell proliferation using a DNA-binding fluorescent dye-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Staining: At the end of the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol of your chosen cell proliferation assay kit (e.g., CyQUANT®). This typically involves adding a lysis buffer containing a DNA-binding fluorescent dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the dye used.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and plot the fluorescence intensity against the concentration of this compound. Calculate the IC50 value using a suitable non-linear regression model.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on mutant p53.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to BAY 1892005 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 1892005, a modulator of mutant p53 protein condensates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that modulates the condensation of mutant p53 protein. It has been shown to directly and covalently bind to mutant p53, leading to the dissolution of structural mutant p53 condensates within the cell nucleus.[1] Unlike some other p53-targeting compounds, this compound does not reactivate the transcriptional functions of mutant p53.[1][2] Its anti-proliferative activity has been observed in cancer cell lines harboring p53 mutations.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to therapies targeting protein condensates is an emerging area of research.[3][4] Potential mechanisms could include:
-
Alterations in p53 protein: Secondary mutations in the p53 protein could alter the binding site of this compound or change the properties of the p53 condensates, making them less susceptible to dissolution by the compound.
-
Changes in the cellular environment: Modifications in the nuclear or cytoplasmic environment, such as alterations in pH or the concentration of other interacting molecules, could influence the formation and stability of p53 condensates, thereby affecting the efficacy of this compound.[5]
-
Upregulation of compensatory pathways: Cancer cells might activate alternative survival pathways to bypass the effects of p53 condensate modulation.
-
Drug efflux pumps: Increased expression of multidrug resistance pumps could reduce the intracellular concentration of this compound.
Q3: Are there any known biomarkers to predict sensitivity to this compound?
The primary biomarker for sensitivity to this compound is the presence of specific structural mutations in the p53 protein that lead to the formation of protein condensates.[1] Cell lines with structural p53 mutants that form these condensates are more likely to be sensitive to the compound. Further research is needed to identify other predictive biomarkers.
Q4: What combination therapies could potentially overcome resistance to this compound?
Combining this compound with other anti-cancer agents could be a strategy to overcome resistance. Potential combination partners might include:
-
DNA damage response inhibitors: Since p53 is a key player in the DNA damage response, combining this compound with inhibitors of pathways like ATR or PARP could be synergistic.[6]
-
Inhibitors of chaperone proteins: Heat shock proteins are often involved in stabilizing mutant p53. Inhibiting these chaperones could enhance the effects of this compound.
-
Conventional chemotherapy: Combining this compound with standard chemotherapeutic agents could create a multi-pronged attack on cancer cells.
Troubleshooting Guides
This section provides guidance on common experimental issues encountered when studying resistance to this compound.
Problem 1: Inconsistent results in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a clonal cell population. Perform single-cell cloning to establish a homogenous cell line. |
| Inconsistent drug concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Variations in cell seeding density | Optimize and standardize the cell seeding density for your specific cell line and assay duration. |
| Assay-dependent artifacts | Compare results from different types of viability assays (e.g., MTT, CellTiter-Glo, Trypan Blue exclusion) to ensure the observed effect is not an artifact of a single method.[7] |
Problem 2: Difficulty in visualizing and quantifying p53 condensates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low p53 expression | Confirm p53 expression levels by Western blot. If necessary, use a cell line with higher endogenous expression or an overexpression system. |
| Inadequate antibody for immunofluorescence | Use a validated antibody specific for p53 that is known to work well for immunofluorescence. Titrate the antibody to find the optimal concentration. |
| Fixation and permeabilization issues | Optimize fixation and permeabilization protocols. Different fixatives (e.g., paraformaldehyde, methanol) and detergents can affect antigen accessibility. |
| Imaging resolution | Use a high-resolution confocal microscope to visualize small condensates. Consider super-resolution microscopy for more detailed analysis.[8] |
| Subjective quantification | Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number, size, and intensity of p53 condensates in an unbiased manner. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 and Downstream Targets
This protocol is for assessing the levels of total p53 and downstream effector proteins.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
Immunofluorescence for p53 Localization and Condensate Analysis
This protocol is for visualizing the subcellular localization of p53 and the formation of condensates.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against p53
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary p53 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a confocal microscope.[8]
Visualizations
Caption: Mechanism of action of this compound on mutant p53 condensates.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Biomolecular condensates in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Insight into Cancer from Biomolecular Condensates [xiahepublishing.com]
- 5. condensates.com [condensates.com]
- 6. Synergistic Effect of a Mesothelin-Targeted 227Th Conjugate in Combination with DNA Damage Response Inhibitors in Ovarian Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Nucleo-cytoplasmic environment modulates spatiotemporal p53 phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for storing and handling BAY 1892005
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BAY 1892005. Find answers to frequently asked questions, detailed protocols, and troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] When stored correctly, the shelf life is greater than two years.[1]
Q2: How should I store stock solutions of this compound?
The stability of stock solutions depends on the storage temperature. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage, it is recommended to store aliquots at -20°C (for up to one month) or -80°C (for up to six months) to minimize freeze-thaw cycles.[2]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is important to use full personal protective equipment, including safety glasses, gloves, and a lab coat.[3] Ensure adequate ventilation in the work area.[3]
Q4: How do I safely dispose of this compound waste?
Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be placed in a designated, sealed container for disposal.[4]
Storage and Stability Data
| Parameter | Condition | Duration | Recommendation |
| Solid Compound Storage | 0 - 4°C, dry, dark | Short-term (days to weeks) | Recommended for immediate use. |
| -20°C, dry, dark | Long-term (months to years) | Ideal for maintaining compound integrity over time.[1] | |
| Stock Solution Storage | 0 - 4°C | Short-term (days to weeks) | Suitable for solutions that will be used promptly. |
| -20°C | Mid-term | Use within 1 month.[2] | |
| -80°C | Long-term | Use within 6 months to ensure stability.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound needed. The molecular weight of this compound is 270.71 g/mol .[1]
-
For 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 270.71 g/mol = 0.0027071 g = 2.71 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of solid this compound in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of compound in cell culture media. | The final concentration of DMSO in the media may be too high, or the compound may have limited solubility in aqueous solutions. | Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and compatible with your cell line. Prepare intermediate dilutions in media before adding to the final culture. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. | Always use freshly prepared dilutions from a properly stored stock solution. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Difficulty dissolving the solid compound. | Insufficient solvent volume or inadequate mixing. | Ensure the correct volume of solvent is added. Vortex thoroughly. Gentle warming can be attempted, but be cautious of potential degradation. |
Visualizing Workflows and Pathways
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for inconsistent experimental outcomes.
References
Technical Support Center: Interpreting Unexpected Results from BAY 1892005 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving BAY 1892005.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a p53 protein modulator.[1][2] It acts on p53 condensates without causing the reactivation of mutant p53.[1][3][4] The compound has been shown to inhibit cell proliferation in cell lines with mutated p53.[3][4] Specifically, it has been observed to bind covalently to mutant p53-R175H and p53-Y220C, leading to the stabilization of p53-WT and p53-Y220C.[5]
Q2: Why am I observing inconsistent anti-proliferative activity with this compound across different mutant p53 cell lines?
The anti-proliferative effects of this compound can vary between cell lines. This variability may be due to the specific type of p53 mutation, the genetic background of the cell line, or differences in experimental conditions. See the troubleshooting guide below for a more detailed approach to addressing this issue.
Q3: I am seeing cytotoxicity in p53 null cell lines treated with this compound. Does this indicate off-target effects?
While this compound is known to target p53, cytotoxicity in p53 null cell lines could suggest potential off-target effects. It is crucial to perform further experiments to verify this and identify any alternative mechanisms of action.
Q4: My cells are developing resistance to this compound over time. What are the potential mechanisms?
Acquired resistance to targeted therapies is a common phenomenon in cancer research. Potential mechanisms could include secondary mutations in the p53 gene, upregulation of drug efflux pumps, or activation of compensatory signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Activity
Description: You are observing that the IC50 value of this compound varies significantly between different p53 mutant cell lines, or you are not seeing the expected level of cell death.
Potential Causes:
-
Different p53 mutations: The efficacy of this compound may be dependent on the specific p53 mutation.[5]
-
Cell line-specific factors: The genetic background of the cells can influence their response to the compound.
-
Experimental variability: Inconsistent cell culture conditions or assay procedures can lead to variable results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent efficacy.
Experimental Protocols & Data Presentation:
-
Cell Viability Assay (MTS):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTS reagent and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate IC50 values using a non-linear regression model.
-
-
Representative Data:
| Cell Line | p53 Status | This compound IC50 (µM)[3][4] |
| Huh7 | p53-Y220C | 11.2 |
| H358 | p53-G245C | 11.1 |
| p53 Null | N/A | > 50 |
-
Western Blot for p53 and p21:
-
Treat cells with this compound for 24 hours.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p53, p21, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
Issue 2: Lack of Correlation Between p53 Condensate Modulation and Cell Death
Description: You observe changes in p53 condensate formation upon treatment with this compound, but this does not correlate with the expected level of apoptosis or cell cycle arrest.
Potential Causes:
-
Cell cycle arrest vs. apoptosis: The primary outcome of p53 modulation in a particular cell line may be cell cycle arrest rather than apoptosis.
-
Defects in downstream apoptotic machinery: The cells may have mutations or alterations in proteins downstream of p53 that are required for apoptosis.
-
Dynamic nature of condensates: The timing of condensate formation and dissolution may be critical for inducing a cellular response.
Logical Relationship Diagram:
Caption: Potential outcomes of p53 condensate modulation.
Experimental Protocols & Data Presentation:
-
Immunofluorescence for p53:
-
Grow cells on coverslips and treat with this compound.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA and incubate with a primary antibody against p53.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize using a fluorescence microscope.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with this compound for 48 hours.
-
Harvest and fix cells in 70% ethanol.
-
Resuspend cells in a solution containing propidium iodide and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Representative Data:
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle | 45% | 35% | 20% |
| This compound (10 µM) | 65% | 15% | 20% |
Issue 3: Development of Acquired Resistance
Description: After prolonged treatment with this compound, your cell line is no longer responsive to the compound.
Potential Causes:
-
Secondary mutations in p53: A new mutation in the p53 gene may prevent the binding of this compound.
-
Upregulation of drug efflux pumps: Increased expression of proteins like MDR1 can actively pump the drug out of the cell.
-
Activation of bypass signaling pathways: Cells may activate alternative survival pathways to circumvent the effects of p53 modulation.
Signaling Pathway Diagram:
Caption: Potential mechanisms of acquired resistance.
Experimental Protocols & Data Presentation:
-
Generation of Resistant Cell Lines:
-
Culture cells in the continuous presence of a low dose of this compound.
-
Gradually increase the concentration of the compound as the cells adapt.
-
Isolate and expand the resistant cell population.
-
-
qRT-PCR for ABC Transporter Expression:
-
Isolate RNA from both parental and resistant cell lines.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for ABCB1 (MDR1) and a housekeeping gene.
-
-
Representative Data:
| Cell Line | Relative ABCB1 mRNA Expression |
| Parental | 1.0 |
| This compound Resistant | 8.5 |
References
Technical Support Center: Controlling for Artifacts in Microscopy with BAY 1892005
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using BAY 1892005 in microscopy experiments and controlling for potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule modulator of the p53 protein.[1][2][3][4] It has been shown to act on p53 condensates without causing the reactivation of mutant p53.[1][3][4][5] It is important to distinguish this compound from BAY 1895344, which is a potent and selective ATR kinase inhibitor.[6][7]
Q2: I am observing high background fluorescence in my microscopy images after treating cells with this compound. What could be the cause?
High background fluorescence can be a common artifact in fluorescence microscopy.[8] Potential causes when using a small molecule like this compound include:
-
Autofluorescence of the compound: The small molecule itself may fluoresce at the excitation and emission wavelengths you are using.[9]
-
Solvent-induced artifacts: The solvent used to dissolve this compound, typically DMSO, can cause artifacts if used at a high final concentration (usually >0.5%).[10]
-
Cellular stress or death: High concentrations of the compound or prolonged incubation times can lead to cellular stress or death, which can increase autofluorescence.[10]
-
Suboptimal staining protocol: Issues with antibody concentrations, blocking, or washing steps can also contribute to high background.[11]
Q3: How can I determine the optimal working concentration for this compound in my microscopy experiment?
The optimal concentration for this compound will be cell-line and assay-dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration that elicits the desired biological effect without causing significant toxicity. A clear dose-response relationship is indicative of a specific effect.[10]
Q4: My results with this compound are inconsistent between experiments. What are the potential reasons?
Inconsistent results can arise from several factors:[10]
-
Compound stability: Ensure that this compound stock solutions are stored correctly (dry, dark, and at -20°C for long-term storage) to prevent degradation.[3] Repeated freeze-thaw cycles should be avoided.[10]
-
Cell culture variability: Differences in cell passage number, confluency, and overall health can impact the cellular response to the compound.[10]
-
Inconsistent experimental conditions: Variations in incubation times, compound concentrations, or imaging parameters can lead to variability.
Q5: How can I be sure that the observed phenotype is a specific effect of this compound and not an off-target effect?
Distinguishing on-target from off-target effects is a critical aspect of using small molecule inhibitors.[10] Strategies to validate the specificity of your observations include:
-
Rescue experiments: If possible, overexpressing a resistant form of the target protein should reverse the effect of the inhibitor.[10]
-
Dose-response analysis: Specific effects typically occur within a defined concentration range, while off-target effects may only appear at higher concentrations.[10]
Troubleshooting Guides
Guide 1: High Background Signal
Problem: You observe a high, diffuse background signal in your fluorescence channel of interest after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Run a control experiment with cells treated with this compound but without fluorescent labels. Image using the same settings to see if the compound itself is fluorescent.[9] |
| Solvent Artifacts | Prepare a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound to assess the effect of the solvent on cell health and background fluorescence.[10] |
| Suboptimal Staining | Optimize antibody concentrations and blocking steps. Ensure thorough washing to remove unbound antibodies.[11] |
| Cell Health Issues | Assess cell viability after treatment. Stressed or dying cells can exhibit increased autofluorescence.[10] |
Guide 2: No Observable Effect
Problem: You do not observe the expected cellular phenotype after treating with this compound.
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your this compound. Ensure it has been stored correctly to prevent degradation.[3] |
| Incorrect Concentration | Perform a dose-response experiment to ensure you are using an effective concentration. The reported IC50 values for proliferation inhibition in some p53 mutated cell lines are around 11 µM.[1][5] |
| Insufficient Incubation Time | Optimize the treatment duration. Some cellular effects may require longer incubation times to become apparent. |
| Cell Line Specificity | The effect of this compound may be dependent on the specific p53 mutation status of your cell line.[2] |
Quantitative Data Summary
The following table provides a summary of key quantitative information for this compound based on available data.
| Parameter | Value | Reference |
| Molecular Weight | 270.71 g/mol | [3] |
| Reported IC50 (Cell Proliferation) | ~11.1 - 11.2 µM (in Huh7 and H358 cell lines) | [1][5] |
| Recommended Storage | -20°C (long-term), 0-4°C (short-term) | [3] |
| Common Solvent | DMSO | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
-
Cell Seeding: Plate cells at a suitable density in a multi-well imaging plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a concentration range that brackets the reported IC50 values (e.g., 1 µM to 50 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired duration of your experiment.
-
Staining: Perform your immunofluorescence staining protocol for the protein of interest.
-
Imaging: Acquire images using consistent settings for all conditions.
-
Analysis: Quantify the fluorescence intensity or the specific phenotype of interest for each concentration. The optimal concentration will be the lowest concentration that gives a robust and specific effect with minimal signs of cytotoxicity.
Protocol 2: Control Experiment for Autofluorescence of this compound
-
Cell Seeding: Plate cells in a multi-well imaging plate.
-
Treatment: Treat the cells with the determined optimal working concentration of this compound and a vehicle-only control.
-
Incubation: Incubate for the standard duration of your experiment.
-
Fixation and Mounting: Fix the cells as you normally would but do not add any primary or secondary antibodies or other fluorescent dyes. Mount the coverslips using a standard mounting medium.
-
Imaging: Image the unstained, treated cells using the same filter sets and exposure times as your main experiment.
-
Analysis: If you observe a significant signal in the this compound-treated, unstained sample compared to the vehicle control, this indicates that the compound itself is contributing to the fluorescence signal.
Mandatory Visualizations
Caption: Simplified p53 signaling pathway.
Caption: Experimental workflow for troubleshooting microscopy artifacts.
Caption: Decision tree for identifying the source of high background.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
Technical Support Center: Optimizing p53 Western Blot after BAY 1892005 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing western blot conditions for the tumor suppressor protein p53 after treatment with BAY 1892005, a potent and selective ATR inhibitor.
Understanding the Impact of this compound on p53
This compound inhibits the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. Under cellular stress, ATR phosphorylates p53 at multiple sites, most notably Serine 15, leading to its stabilization and activation.[1][2] By inhibiting ATR, this compound is expected to prevent this phosphorylation event, which can impact p53's stability, downstream signaling, and its detection by western blot.
Signaling Pathway of p53 Regulation and ATR Inhibition
Caption: p53 signaling pathway and the inhibitory action of this compound on ATR.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a decrease in total p53 levels after this compound treatment?
A1: this compound inhibits ATR, which is responsible for phosphorylating and stabilizing p53 in response to DNA damage. By preventing this phosphorylation, p53 is more susceptible to MDM2-mediated ubiquitination and subsequent proteasomal degradation. Therefore, a decrease in the total p53 protein level is an expected outcome of effective ATR inhibition.
Q2: Should I use a phospho-specific p53 antibody for my western blot after this compound treatment?
A2: Yes, using a phospho-specific antibody, particularly one that recognizes phosphorylation at Serine 15 (p-p53 Ser15), is highly recommended. A significant reduction in the p-p53 (Ser15) signal, relative to the total p53 signal in your control (untreated but stressed) cells, will confirm the inhibitory activity of this compound.
Q3: I see multiple bands for p53 on my western blot. What do they represent?
A3: p53 can exist as multiple isoforms due to alternative splicing and can undergo various post-translational modifications (PTMs) such as phosphorylation, acetylation, and ubiquitination.[3][4][5][6] These modifications can alter the apparent molecular weight of the protein. It is crucial to use well-characterized antibodies and appropriate controls to identify the specific p53 species you are interested in.
Q4: What is the expected molecular weight of p53?
A4: While the calculated molecular weight of human p53 is approximately 43.7 kDa, it often migrates at an apparent molecular weight of 53 kDa on SDS-PAGE gels. This discrepancy is due to the high content of proline residues, which affects its migration. Different isoforms and PTMs can cause further shifts in its apparent molecular weight.
Troubleshooting Guide
This guide addresses common issues encountered when performing western blots for p53 following treatment with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Weak p53 Signal | Insufficient protein loading. | Quantify your protein lysates and ensure you are loading an adequate amount (typically 20-40 µg per lane). |
| Low p53 expression in the cell line. | Choose a cell line known to express detectable levels of p53. Consider using a positive control lysate. | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue. Optimize transfer time and voltage. | |
| Primary antibody issues. | Use a validated p53 antibody at the recommended dilution. Incubate overnight at 4°C to increase signal. | |
| High Background | Inadequate blocking. | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. |
| Antibody concentration too high. | Titrate your primary and secondary antibodies to determine the optimal concentration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations. | |
| Multiple Non-Specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Consider using an affinity-purified antibody. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| p53 isoforms or PTMs. | Consult the literature for known isoforms and PTMs in your cell model. Use isoform- or modification-specific antibodies if necessary.[3][5][6] | |
| No change in p53 or p-p53 levels after treatment | Ineffective this compound treatment. | Verify the concentration and incubation time of this compound. Ensure the compound is active. |
| Insufficient cellular stress to induce p53. | Ensure that your experimental conditions are sufficient to induce a DNA damage response and subsequent p53 stabilization in your control cells. | |
| Issues with phospho-specific antibody. | Use a positive control (e.g., cells treated with a DNA damaging agent like etoposide or doxorubicin) to validate the phospho-antibody. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common western blot issues.
Quantitative Data Presentation
The following tables provide a template for presenting quantitative western blot data. Densitometry values should be normalized to a loading control (e.g., β-actin, GAPDH).
Table 1: Effect of this compound on Total p53 Levels
| Treatment | Concentration (µM) | Normalized Total p53 Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle (DMSO) | - | 1.00 | 1.0 |
| This compound | 0.1 | 0.75 | 0.75 |
| This compound | 1.0 | 0.45 | 0.45 |
| This compound | 10.0 | 0.20 | 0.20 |
Table 2: Effect of this compound on Phospho-p53 (Ser15) Levels
| Treatment | Concentration (µM) | Normalized p-p53 (Ser15) Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle (DMSO) + Stressor | - | 1.00 | 1.0 |
| This compound + Stressor | 0.1 | 0.50 | 0.50 |
| This compound + Stressor | 1.0 | 0.15 | 0.15 |
| This compound + Stressor | 10.0 | 0.05 | 0.05 |
Experimental Protocol: Western Blot for p53
This protocol outlines the key steps for performing a western blot to detect total and phosphorylated p53.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Include appropriate controls: vehicle-treated (DMSO), positive control for p53 induction (e.g., etoposide or doxorubicin), and untreated cells.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53 or anti-p-p53 Ser15) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software and normalize to a loading control.
Experimental Workflow Diagram
Caption: A step-by-step workflow for western blot analysis of p53.
References
- 1. researchgate.net [researchgate.net]
- 2. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting p53 Isoforms at Protein Level | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mechanisms of BAY 1892005 and Nutlin-3a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two pivotal compounds in cancer research: BAY 1892005 and Nutlin-3a. While both ultimately impact the p53 tumor suppressor pathway, their distinct approaches offer unique therapeutic opportunities and research applications. This document outlines their mechanisms, presents supporting experimental data, and provides detailed protocols for key assays.
Introduction: Targeting the Guardian of the Genome
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Its inactivation, either through mutation or excessive degradation, is a hallmark of many cancers. Both this compound and Nutlin-3a are small molecules designed to modulate p53 activity, but they achieve this through fundamentally different strategies.
Nutlin-3a is a well-characterized inhibitor of the MDM2-p53 interaction. In healthy cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. Nutlin-3a competitively binds to the p53-binding pocket of MDM2, preventing the degradation of wild-type p53. This leads to the accumulation of functional p53, which can then transcriptionally activate its downstream targets to induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
This compound , in contrast, is a p53 protein modulator that acts on p53 condensates. Recent research has shown that p53 can form liquid-like condensates within the cell nucleus, and the formation and dissolution of these structures are thought to be important for its regulation. This compound has been shown to covalently bind to and dissolve structural mutant p53 condensates.[1] This mechanism is distinct from the reactivation of mutant p53's transcriptional activity and represents a novel approach to targeting cancers with specific p53 mutations. While its primary described mechanism relates to mutant p53, its effects in wild-type p53 contexts are an area of ongoing research.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the mechanisms of this compound and Nutlin-3a lies in their direct molecular targets and the specific form of p53 they primarily affect.
Nutlin-3a: The MDM2 Inhibitor
Nutlin-3a functions by disrupting the protein-protein interaction between p53 and its negative regulator, MDM2. This leads to the stabilization and activation of wild-type p53. The subsequent increase in p53 levels triggers a downstream signaling cascade.
dot
Caption: Nutlin-3a inhibits MDM2, leading to p53 stabilization and downstream effects.
This compound: The p53 Condensate Modulator
This compound acts directly on the p53 protein, specifically targeting and dissolving condensates formed by structurally mutated p53. This mechanism does not involve the reactivation of the mutant p53's transcriptional functions but rather alters its physical state within the cell. The downstream consequences of this modulation are an active area of investigation.
dot
Caption: this compound dissolves mutant p53 condensates, altering cellular processes.
Comparative Performance Data
The efficacy of both compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Wild-Type | ~1 | [2] |
| HCT116 (Colon) | Wild-Type | ~1 | [2] | |
| RKO (Colon) | Wild-Type | ~1 | [2] | |
| A549 (Lung) | Wild-Type | Varies (synergistic with cisplatin) | [3] | |
| U87MG (Glioblastoma) | Wild-Type | Effective at 0.5-20 | [4] | |
| T98G (Glioblastoma) | Mutant | Ineffective | [4] | |
| This compound | Huh7 (Liver) | Mutant | 11.2 | [5] |
| H358 (Lung) | Mutant | 11.1 | [5] |
Note: Direct comparative IC50 data for this compound in a wide range of p53 wild-type cell lines is not extensively available in the public domain. The primary focus of published research has been on its effects on mutant p53.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanisms of this compound and Nutlin-3a.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
dot
Caption: Workflow for a standard MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or Nutlin-3a. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for p53 and Downstream Targets
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Protocol:
-
Cell Lysis: Treat cells with this compound or Nutlin-3a for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, BAX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Co-IP is used to determine if two proteins interact within a cell.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either p53 or MDM2 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in Laemmli buffer and analyze the presence of the co-immunoprecipitated protein (MDM2 or p53, respectively) by Western blotting.
Cellular Outcomes: A Comparative Analysis
The distinct mechanisms of this compound and Nutlin-3a are expected to lead to different cellular outcomes, particularly depending on the p53 status of the cancer cells.
Nutlin-3a: p53-Dependent Cell Cycle Arrest and Apoptosis
In p53 wild-type cells, the stabilization of p53 by Nutlin-3a leads to the transcriptional activation of downstream target genes.
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[3][6]
-
PUMA (BBC3) and BAX: Pro-apoptotic proteins that permeabilize the mitochondrial outer membrane, leading to caspase activation and apoptosis.[6][7]
Studies have consistently shown that Nutlin-3a induces a robust G1 cell cycle arrest and apoptosis in a variety of cancer cell lines with wild-type p53.[5]
This compound: Modulating Mutant p53 Function
The primary described role of this compound is to dissolve condensates of structurally mutated p53. The direct consequences on cell cycle and apoptosis are less characterized in direct comparison to Nutlin-3a, especially in wild-type p53 cells. It is plausible that by altering the state of mutant p53, this compound could inhibit gain-of-function activities of mutant p53 or trigger alternative cell death pathways. Further research is needed to fully elucidate the downstream effects of this novel mechanism.
Conclusion
This compound and Nutlin-3a represent two distinct and innovative approaches to targeting the p53 pathway in cancer.
-
Nutlin-3a is a powerful tool for reactivating the tumor-suppressive functions of wild-type p53 by inhibiting its degradation. Its mechanism is well-understood, and its effects on cell cycle and apoptosis are predictable in a p53-dependent manner.
-
This compound offers a novel strategy for targeting cancers with mutant p53 by modulating the physical state of the protein. Its mechanism of dissolving p53 condensates opens new avenues for cancer therapy, particularly for tumors that are resistant to conventional treatments due to p53 mutations.
The choice between these compounds for research or therapeutic development will largely depend on the specific p53 status of the cancer being studied. Future comparative studies in a broader range of cell lines, including those with wild-type p53, will be crucial for fully understanding the therapeutic potential and differential effects of these two important molecules.
References
- 1. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Specificity of BAY 1892005 for p53 Condensates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY 1892005's performance in modulating p53 condensates against other alternatives, supported by experimental data and detailed protocols.
Introduction to p53 Condensates and Therapeutic Targeting
The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress.[1] Recent research has highlighted that p53 can undergo liquid-liquid phase separation (LLPS) to form dynamic, liquid-like structures known as condensates.[2][3] These condensates are thought to be important for p53's function; however, certain cancer-associated mutations in p53 can alter its phase separation properties, leading to the formation of aberrant, non-functional aggregates.[2][4] This has opened up a new avenue for therapeutic intervention, with small molecules being developed to specifically target and modulate these p53 condensates.
This compound is a novel small molecule identified as a modulator of mutant p53 condensation. Unlike some other p53-targeting compounds that aim to reactivate mutant p53's transcriptional functions, this compound acts on the physical state of p53 condensates without causing this reactivation. This guide delves into the specificity of this compound for p53 condensates, comparing its activity with other molecules and providing the necessary experimental framework for its validation.
Comparative Analysis of p53 Condensate Modulators
Here, we compare this compound with its analogue BAY 249716 and other small molecules known to affect p53 function.
| Feature | This compound | BAY 249716 | PRIMA-1 / APR-246 | CP-31398 | STIMA-1 |
| Primary Mechanism | Modulates mutant p53 condensation; leads to dissolution of structural mutant condensates. | Modulates mutant p53 condensation. | Covalently binds to thiols in mutant p53, restoring wild-type conformation and function.[5][6] | Stabilizes wild-type p53 and restores DNA-binding activity to some p53 mutants.[7][8][9][10][11] | Stimulates mutant p53 DNA binding.[1][12] |
| Effect on p53 Condensates | Dissolves structural mutant p53 condensates; induces condensation of DNA-binding mutant p53. | Similar activity to this compound in modulating mutant p53 condensates. | Inhibits the aggregation of mutant p53, which is a process related to condensate maturation.[13][14] | Primarily targets p53 function, with less characterized direct effects on condensates. | Primarily targets p53 function, with less characterized direct effects on condensates. |
| Binding to p53 | Covalent binding to mutant p53 (R175H and Y220C confirmed). | Direct, non-covalent interaction with p53. | Covalent modification of mutant p53.[5][6] | Interacts with mutant p53 to restore wild-type function.[9] | Stimulates mutant p53 DNA binding in vitro.[1][12] |
| Mutant Specificity | Differentially affects structural (e.g., R175H, Y220C) vs. DNA-binding (e.g., R273H) mutants. | Shows activity across different p53 mutants. | Broadly active against various p53 mutants. | Active on both wild-type and some mutant p53.[7][9] | Active on certain p53 mutants (e.g., R175H).[1] |
| Reactivation of p53 Function | Does not lead to mutant p53 reactivation. | Does not lead to mutant p53 reactivation. | Reactivates mutant p53 transcriptional function.[14] | Restores transcriptional activation of p53 target genes.[7][9] | Induces expression of p53 target proteins.[1] |
Experimental Protocols
Detailed methodologies for key experiments to validate the specificity of this compound for p53 condensates are provided below.
Live-Cell Imaging of p53 Condensate Dynamics
This protocol allows for the real-time visualization of the effect of this compound on p53 condensates in living cells.
Materials:
-
Cancer cell line expressing fluorescently tagged p53 (e.g., tagRFP-p53)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Confocal microscope with live-cell imaging capabilities (environmental chamber to maintain 37°C and 5% CO2)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Seed cells expressing fluorescently tagged p53 onto glass-bottom imaging dishes and allow them to adhere overnight.
-
The following day, replace the medium with fresh, pre-warmed imaging medium.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
Identify cells with clear p53 condensates.
-
Acquire baseline images of the condensates before treatment.
-
Add this compound to the desired final concentration (and an equivalent volume of DMSO to a control dish).
-
Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for a duration of 1-2 hours.
-
Analyze the images to quantify changes in condensate number, size, and intensity over time.
In Vitro p53 Liquid-Liquid Phase Separation (LLPS) Assay
This assay assesses the direct effect of this compound on the formation of p53 condensates from purified protein.
Materials:
-
Purified recombinant p53 protein (wild-type and mutants)
-
LLPS buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM DTT)
-
Crowding agent (e.g., PEG-8000)
-
This compound stock solution
-
Microscopy slides and coverslips
-
Fluorescence microscope
Procedure:
-
Prepare a solution of purified p53 in LLPS buffer.
-
Induce phase separation by adding a crowding agent (e.g., 10% w/v PEG-8000).
-
Add this compound or vehicle control to the p53/PEG mixture.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
Pipette a small volume of the mixture onto a microscope slide and cover with a coverslip.
-
Image the sample using fluorescence or differential interference contrast (DIC) microscopy to observe the formation and morphology of p53 condensates.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the fluidity of p53 condensates and how it is affected by this compound.
Materials:
-
Cells expressing fluorescently tagged p53 with condensates
-
Confocal microscope with FRAP capabilities
-
This compound
Procedure:
-
Prepare and treat cells with this compound as described in the live-cell imaging protocol.
-
Identify a cell with a distinct p53 condensate.
-
Acquire a few pre-bleach images of the condensate.
-
Use a high-intensity laser to photobleach a region of interest (ROI) within the condensate.
-
Immediately begin acquiring a time-lapse series of images of the condensate at a low laser intensity to monitor the recovery of fluorescence in the bleached area.
-
Measure the fluorescence intensity in the bleached ROI over time and calculate the mobile fraction and the half-time of recovery.[15][16][17]
Mass Spectrometry for Covalent Binding Analysis
This method confirms the covalent interaction between this compound and p53.
Materials:
-
Purified p53 protein
-
This compound
-
Mass spectrometer (e.g., ESI-MS)
-
Incubation buffer
Procedure:
-
Incubate purified p53 protein with this compound at a specific molar ratio for a defined period.
-
As a control, incubate p53 with the vehicle (DMSO).
-
Desalt the protein samples to remove excess compound and buffer components.
-
Analyze the protein samples by mass spectrometry to determine the mass of the intact protein.
-
A mass shift corresponding to the molecular weight of this compound will confirm covalent binding.[18][19]
Immunofluorescence Staining for PML Nuclear Bodies
This experiment serves as a specificity control to ensure that this compound does not disrupt other nuclear condensates.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against PML
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-PML antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and image the cells to visualize PML nuclear bodies.[20][22] Compare the morphology and number of PML bodies in treated versus control cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of p53 condensate formation and the differential effects of this compound.
Caption: The p53 condensate formation and aggregation pathway.
Caption: Differential effect of this compound on p53 mutants.
Conclusion
This compound presents a targeted approach to modulating the aberrant condensation of mutant p53, a hallmark of many cancers. Its specificity for p53 condensates, particularly its differential effects on structural versus DNA-binding mutants, distinguishes it from other p53-targeting small molecules that primarily focus on reactivating p53's transcriptional functions. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the specificity and mechanism of action of this compound and similar compounds. Further investigation into the nuanced effects of such molecules on the biophysical properties of p53 condensates will be crucial for the development of novel cancer therapies targeting the phase separation of oncoproteins.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleo-cytoplasmic environment modulates spatiotemporal p53 phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental kinetic mechanism of P53 condensation-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase separation of p53 precedes aggregation and is affected by oncogenic mutations and ligands - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01739J [pubs.rsc.org]
- 14. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-ligand affinity determinations using covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 20. ptglab.com [ptglab.com]
- 21. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. applications.emro.who.int [applications.emro.who.int]
Comparative Analysis of BAY 1892005 and Other p53 Modulators in Cancer Models
A detailed guide for researchers on the cross-validation of BAY 1892005's efficacy, experimental protocols, and its comparison with other p53-targeting therapies.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation, often through mutation, is a hallmark of a vast number of human cancers. Consequently, the restoration of wild-type p53 function in cancer cells has emerged as a promising therapeutic strategy. This compound is a novel small molecule that modulates p53, offering a unique mechanism of action by acting on p53 condensates without reactivating mutant p53. This guide provides a comparative overview of this compound's effects in different cancer models, alongside other p53-targeting agents such as APR-246 (eprenetapopt) and Nutlin-3a, to aid researchers in the design and interpretation of preclinical studies.
Data Presentation: Comparative Efficacy in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, APR-246, and Nutlin-3a in various cancer cell lines, categorized by their p53 mutation status. This data allows for a direct comparison of the cytotoxic potential of these compounds across different genetic backgrounds.
Table 1: IC50 Values of p53 Modulators in Selected Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound (µM) | APR-246 (µM) | Nutlin-3a (µM) |
| Huh7 | Hepatocellular Carcinoma | Y220C Mutant | 11.2[1] | - | - |
| H358 | Non-Small Cell Lung Cancer | p53 null | 11.1[1] | - | - |
| HCT116 | Colorectal Carcinoma | Wild-Type | - | 7.5 | - |
| RKO | Colorectal Carcinoma | Wild-Type | - | 21.3 | - |
| DLD-1 | Colorectal Carcinoma | S241F Mutant | - | 14.3 | - |
| SW480 | Colorectal Carcinoma | R273H Mutant | - | 13.6 | - |
| HOC-7 | Ovarian Carcinoma | Wild-Type | - | - | 4-6 |
| OVCA429 | Ovarian Carcinoma | Wild-Type | - | - | 4-6 |
| A2780 | Ovarian Carcinoma | Wild-Type | - | - | 4-6 |
| MSTO-211H | Mesothelioma | Wild-Type | - | - | >20 |
| NCI-H2052 | Mesothelioma | Wild-Type | - | - | >20 |
Note: "-" indicates that data was not available from the searched sources.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound, APR-246, and Nutlin-3a are crucial for understanding their differential effects on cancer cells.
This compound: This compound acts on the condensation of mutant p53.[2][3] Structural mutants of p53 can form condensates, which are liquid-like droplets within the nucleus. This compound has been shown to induce the dissolution of these structural mutant p53 condensates.[2] It also covalently binds to specific p53 mutants, such as R175H and Y220C.[2] Unlike some other p53 reactivators, this compound does not appear to cause the reactivation of mutant p53 to a wild-type conformation.[1]
APR-246 (Eprenetapopt): This is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53, leading to its refolding and the restoration of its tumor suppressor function. This reactivation of mutant p53 can induce apoptosis in cancer cells.
Nutlin-3a: This small molecule inhibits the interaction between p53 and its negative regulator, MDM2. In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to the degradation of p53. Nutlin-3a blocks this interaction, leading to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis.
Figure 1: Mechanisms of action of this compound, APR-246, and Nutlin-3a on the p53 pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of this compound and its comparators.
Cell Viability Assay (MTT/XTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound, APR-246, or Nutlin-3a) for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.
p53 Condensate Dissolution Assay (Live-Cell Imaging)
This protocol is specific to evaluating the effect of this compound on mutant p53 condensates.
-
Cell Transfection: Transfect cancer cells with a plasmid encoding a fluorescently tagged mutant p53 (e.g., p53-R175H-GFP).
-
Live-Cell Imaging Setup: Plate the transfected cells in a glass-bottom dish suitable for live-cell microscopy.
-
Baseline Imaging: Acquire baseline images of the cells, identifying those with clear nuclear p53 condensates.
-
Compound Addition: Add this compound to the imaging medium at the desired concentration.
-
Time-Lapse Imaging: Acquire time-lapse images of the cells at regular intervals to monitor the dynamics of the p53 condensates.
-
Image Analysis: Quantify the changes in the size, number, and intensity of the condensates over time to assess the effect of the compound.
Figure 2: General experimental workflows for assessing compound efficacy.
Covalent Binding Assay (Mass Spectrometry)
This protocol is used to confirm the covalent interaction of compounds like this compound and the active metabolite of APR-246 with p53.
-
Protein Incubation: Incubate purified recombinant p53 protein (wild-type or mutant) with the test compound for a defined period.
-
Sample Preparation: Prepare the protein sample for mass spectrometry analysis, which may involve desalting and buffer exchange.
-
Mass Spectrometry Analysis: Analyze the protein sample using a high-resolution mass spectrometer to determine the mass of the protein-compound adduct.
-
Data Analysis: Compare the mass of the treated protein with that of the untreated control. An increase in mass corresponding to the molecular weight of the compound indicates covalent binding.
Conclusion
This compound represents a novel approach to targeting p53 in cancer by modulating the formation of mutant p53 condensates. This guide provides a framework for comparing its efficacy and mechanism of action with other p53-targeting agents. The provided data and experimental protocols are intended to assist researchers in designing and interpreting studies aimed at further elucidating the therapeutic potential of this compound and other p53 modulators in various cancer models. Further research, particularly direct head-to-head in vivo comparative studies, is warranted to fully understand the clinical potential of these different therapeutic strategies.
References
A Comparative Guide to BAY 1892005 and Standard-of-Care Chemotherapy for Cancers with p53 Mutations
A Note to the Reader: This guide is intended for researchers, scientists, and drug development professionals. Currently, there is no publicly available in vivo efficacy data for BAY 1892005. Therefore, a direct quantitative comparison to standard-of-care chemotherapy in animal models is not possible at this time. This document provides a comparison based on the mechanism of action of this compound and the known efficacy and challenges of standard chemotherapy in the context of p53-mutated cancers, supported by available in vitro data.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1][2][3][4] Mutations in the TP53 gene are the most common genetic alteration in human cancers, occurring in over 50% of tumors.[1][5] These mutations often lead to the expression of a dysfunctional p53 protein, which can contribute to tumor progression and resistance to conventional cancer therapies.[5][6][7][8][9] Standard-of-care chemotherapies, such as DNA-damaging agents, often rely on a functional p53 pathway to induce cancer cell death.[8] Consequently, cancers harboring TP53 mutations present a significant therapeutic challenge.[6]
This compound is a novel small molecule that modulates the p53 protein.[10][11] It is described as a regulator of p53 protein that acts on p53 condensates without causing mutant p53 reactivation.[10][11] This guide aims to provide a comparative overview of the therapeutic rationale for this compound against standard-of-care chemotherapies in the context of p53-mutated cancers.
Quantitative Data Summary
As of the latest available information, there is no in vivo efficacy data for this compound. The available quantitative data is limited to in vitro cell proliferation assays.
Table 1: In Vitro Activity of this compound
| Cell Line | p53 Status | IC50 (µM) |
| Huh7 | Mutated | 11.2[10] |
| H358 | Mutated | 11.1[10] |
Table 2: Conceptual Framework for In Vivo Efficacy Comparison
This table outlines the key parameters that would be necessary for a direct comparison of in vivo efficacy between this compound and standard-of-care chemotherapy. Such a study has not been publicly reported.
| Parameter | This compound | Standard-of-Care Chemotherapy (e.g., Doxorubicin, Cisplatin) |
| Animal Model | e.g., Xenograft of p53-mutated cancer cell line in immunodeficient mice | e.g., Xenograft of p53-mutated cancer cell line in immunodeficient mice |
| Dosing Regimen | To be determined | Established clinical or preclinical regimens |
| Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Tumor Growth Inhibition (TGI) |
| Secondary Efficacy Endpoints | Tumor regression, survival benefit | Tumor regression, survival benefit |
| Toxicity Profile | To be determined | Known toxicities (e.g., myelosuppression, nephrotoxicity) |
Mechanism of Action and Therapeutic Rationale
This compound
This compound is a p53 protein modulator that acts on p53 condensates.[10][11] Its mechanism of action does not involve the reactivation of mutant p53.[10][11] This suggests a novel approach to targeting cancers with p53 mutations, potentially by modulating the function of the mutant p53 protein or its downstream signaling, rather than attempting to restore its wild-type tumor-suppressive functions.
Standard-of-Care Chemotherapy
Standard chemotherapeutic agents, such as doxorubicin and cisplatin, primarily work by inducing DNA damage. In cancer cells with wild-type p53, this damage activates the p53 pathway, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.[1][3][4]
However, in cancers with mutated p53, this crucial signaling pathway is disrupted. Mutant p53 can lose its tumor-suppressive functions and, in some cases, gain new oncogenic functions that promote chemoresistance.[6][7] This can lead to decreased sensitivity to DNA-damaging agents and ultimately, treatment failure.[6][8][9]
Experimental Protocols
As no in vivo studies for this compound have been reported, a detailed experimental protocol cannot be provided. However, a general protocol for a preclinical xenograft study to evaluate the in vivo efficacy of a novel compound compared to standard-of-care chemotherapy is outlined below.
General Protocol for a Preclinical Xenograft Efficacy Study
-
Cell Line Selection and Culture: Select a human cancer cell line with a known TP53 mutation. Culture the cells in appropriate media and conditions to ensure viability and logarithmic growth.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneously implant a defined number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle used to dissolve the test compounds.
-
This compound Group(s): Administer this compound at various doses and schedules (to be determined by pharmacokinetic and tolerability studies).
-
Standard-of-Care Chemotherapy Group: Administer a standard chemotherapeutic agent (e.g., doxorubicin, cisplatin) at a clinically relevant dose and schedule.
-
Combination Group (Optional): Administer this compound in combination with the standard-of-care chemotherapy.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Monitor for any signs of toxicity.
-
-
Statistical Analysis: Analyze the data to determine the statistical significance of any anti-tumor effects and differences between treatment groups.
Visualizations
p53 Signaling Pathway
Caption: The p53 signaling pathway in response to cellular stress.
Preclinical In Vivo Efficacy Workflow
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - BG [thermofisher.com]
- 4. p53 - Wikipedia [en.wikipedia.org]
- 5. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GOF Mutant p53 in Cancers: A Therapeutic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
Assessing Synergistic Effects of BAY 1892005 with Other Cancer Drugs: A Guide Based on Publicly Available Data
For immediate release
Audience: Researchers, scientists, and drug development professionals.
Currently, there is a notable absence of publicly available preclinical and clinical data detailing the synergistic effects of BAY 1892005 in combination with other cancer drugs. Extensive searches of peer-reviewed literature, and abstracts from major oncology conferences (including the American Association for Cancer Research - AACR, the American Society of Clinical Oncology - ASCO, and the European Society for Medical Oncology - ESMO) did not yield any specific studies evaluating the combination of this compound with other therapeutic agents.
This compound is characterized as a regulator of the p53 protein, specifically acting on p53 condensates without causing the reactivation of mutant p53.[1][2][3] The initial discovery and characterization of this compound focused on its mechanism as a modulator of mutant p53 condensation.[4][5] However, this foundational research does not extend to combination studies with other anticancer drugs.
The Path Forward: Generating Data for Synergistic Assessment
To construct a comprehensive comparison guide on the synergistic potential of this compound, future preclinical studies would need to be conducted. Such research would likely involve the following experimental workflow:
Experimental Workflow for Assessing Synergy
Caption: A generalized workflow for evaluating the synergistic effects of a novel compound like this compound with other cancer drugs.
Hypothetical Signaling Pathway Interactions
Given that this compound modulates p53, a central hub in cellular stress response, it could potentially synergize with drugs that target pathways intersecting with p53 function. For instance, combination with agents inducing DNA damage or inhibiting DNA repair could be a rational approach to explore.
Potential Synergy with DNA Damage Response (DDR) Inhibitors
Caption: A hypothetical diagram illustrating the potential for synergy between this compound and a DNA Damage Response (DDR) inhibitor.
Data Presentation Framework
Once experimental data becomes available, it could be summarized in tables for clear comparison. Below are templates for how such data could be presented.
Table 1: In Vitro Synergy of this compound with Various Anticancer Agents
| Combination Drug | Cancer Cell Line | p53 Status | IC50 (this compound) µM | IC50 (Combo Drug) µM | Combination Index (CI) at ED50 | Synergy/Antagonism |
| Drug A | Cell Line X | Mutant | Data | Data | <1 (Synergy) | Synergistic |
| Drug B | Cell Line Y | Wild-Type | Data | Data | >1 (Antagonism) | Antagonistic |
| Drug C | Cell Line Z | Null | Data | Data | ~1 (Additive) | Additive |
Combination Index (CI) is a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Statistical Significance (p-value) |
| Vehicle Control | Model A | 0 | Data | - |
| This compound | Model A | Data | Data | Data |
| Drug X | Model A | Data | Data | Data |
| This compound + Drug X | Model A | Data | Data | Data |
Conclusion
While the scientific rationale for combining a p53 modulator like this compound with other anticancer agents is strong, the absence of published data prevents a formal assessment of its synergistic effects. The frameworks provided in this guide are intended to serve as a blueprint for the types of studies and data presentations that would be necessary to evaluate the combination potential of this compound. The scientific community awaits future research that will shed light on the therapeutic utility of this compound in combination regimens for cancer treatment.
References
A Side-by-Side Analysis of BAY 1892005 and Other Aminothiazole Compounds in p53-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its inactivation by mutation is a hallmark of a vast number of human cancers. The aminothiazole scaffold has emerged as a promising chemical starting point for the development of novel therapeutics aimed at restoring wild-type p53 function. This guide provides a comparative analysis of BAY 1892005, a modulator of p53 condensates, and other notable aminothiazole-containing compounds that target mutant p53 through different mechanisms.
Overview of Compared Compounds
This guide focuses on a selection of aminothiazole derivatives that represent distinct strategies for targeting mutant p53:
-
This compound: A novel p53 protein modulator that acts on p53 condensates and does not lead to the reactivation of mutant p53. It has been shown to covalently bind to mutant p53.
-
MB710 and MB725: Aminobenzothiazole derivatives designed to specifically stabilize the p53-Y220C mutant, a common cancer-associated mutation, thereby restoring its transcriptional activity.
-
APR-246 (Eprenetapopt): A first-in-class mutant p53 reactivator that is converted to the active compound methylene quinuclidinone (MQ), which covalently modifies cysteine residues in the p53 core domain, leading to its refolding and reactivation.
-
ZMC1: A zinc metallochaperone that functions as a zinc ionophore, increasing intracellular zinc levels to promote the correct folding and reactivation of zinc-binding mutant p53 proteins.
Comparative Performance Data
The following tables summarize the available quantitative data for the selected aminothiazole compounds, focusing on their anti-proliferative activity in various cancer cell lines.
Table 1: Anti-proliferative Activity (IC50, µM) of this compound and MB725 in Selected Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) |
| This compound | Huh7 | Y220C | 11.2[1] |
| H358 | R273H | 11.1[1] | |
| MB725 | NUGC3 | Y220C | < 40 (viability ~10%)[2][3] |
| HUH-7 | Y220C | < 40 (viability ~30%)[2][3] | |
| BXPC-3 | Y220C | < 40 (viability ~30%)[2][3] | |
| SW1088 | R273C | > 40 (viability >80%)[2][3] | |
| NUGC4 | WT | > 40 (viability >80%)[2][3] | |
| WI38 (normal) | WT | > 40 (viability >80%)[2][3] |
Table 2: Activity of Other Notable Aminothiazole-Related p53 Modulators
| Compound | Mechanism of Action | Target p53 Mutation(s) | Reported Activity |
| APR-246 | Covalent modification of cysteines, mutant p53 refolding | Broad, including R175H, R273H | Triggers apoptosis in mutant p53 cells; in clinical trials[4][5][6][7][8] |
| ZMC1 | Zinc metallochaperone, restores zinc binding | Zinc-binding site mutants (e.g., R175H) | Reactivates mutant p53 conformation and function[9][10][11] |
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of these aminothiazole compounds are illustrated in the signaling pathway diagram below.
Caption: Mechanisms of Action of Aminothiazole p53 Modulators.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound, MB725) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis.
p53-Y220C Stabilization Assay (Thermal Shift Assay)
This assay measures the ability of a compound to stabilize the p53-Y220C mutant protein.
-
Reaction Setup: In a 96-well PCR plate, mix recombinant p53-Y220C protein (e.g., 2 µM) with the test compound at various concentrations in a suitable buffer (e.g., 50 mM HEPES pH 7.2, 150 mM NaCl, 5 mM DTT).
-
Dye Addition: Add a fluorescent dye that binds to unfolded proteins, such as SYPRO Orange, to each well.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, for each condition. An increase in Tm in the presence of the compound indicates stabilization.
p53 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to restore the transcriptional activity of mutant p53.
-
Cell Transfection: Co-transfect cancer cells (e.g., H1299, p53-null) with a plasmid expressing the mutant p53 of interest and a reporter plasmid containing a p53-responsive element (e.g., from the p21 promoter) driving the expression of a luciferase gene. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Compound Treatment: Treat the transfected cells with the test compound or a vehicle control for 24-48 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates restoration of p53 transcriptional function.
Analysis of p53 Target Gene and Protein Expression (RT-qPCR and Western Blot)
These methods are used to confirm the downstream effects of p53 activation.
Real-Time Quantitative PCR (RT-qPCR):
-
RNA Extraction and cDNA Synthesis: Treat cells with the compound for a specified time, then extract total RNA and synthesize cDNA.
-
qPCR Reaction: Perform qPCR using primers specific for p53 target genes (e.g., CDKN1A (p21), PUMA, MDM2) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Western Blot:
-
Protein Extraction and Quantification: Treat cells as described above, then lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p21, PUMA, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating aminothiazole-based p53 modulators and the logical relationship between different experimental outcomes.
Caption: Experimental Workflow for Evaluating p53 Modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells [mdpi.com]
- 7. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Metallochaperone ZMC1 Rescues Mutant p53 Conformation by Transporting Zinc into Cells as an Ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic metallochaperone ZMC1 rescues mutant p53 conformation by transporting zinc into cells as an ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BAY 1892005: A Guide for Laboratory Professionals
It is imperative to consult the manufacturer's Safety Data Sheet (SDS) for BAY 1892005 and adhere to all institutional and local environmental regulations regarding chemical waste.
General Procedures for Laboratory Chemical Disposal
The disposal of any chemical, including this compound, should be approached systematically to minimize risks to personnel and the environment. The following steps provide a general protocol that should be adapted to the specific guidelines of your institution.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific guidance on physical and chemical properties, hazards, and appropriate disposal methods.
-
Identify the Waste Stream: Determine the appropriate waste stream for this compound based on its characteristics and local regulations. This may include categories such as non-hazardous chemical waste or a specific category of chemical waste based on its formulation.
-
Segregate Chemical Waste: Never mix different chemical wastes unless explicitly instructed to do so by your institution's safety protocols. This compound waste should be collected in a dedicated, properly labeled container.
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration, and any relevant hazard warnings.
-
Storage of Waste: Store the waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
Logical Workflow for Chemical Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and strictly follow the waste disposal procedures established by your institution and local regulatory bodies. This compound is intended for research use only and not for human or veterinary use.[1] It is typically shipped as a non-hazardous chemical under ambient temperatures.[1]
References
Personal protective equipment for handling BAY 1892005
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BAY 1892005. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is recommended to handle the compound with care, following standard laboratory safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to ensure personal safety and prevent contamination.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves. |
| Body Protection | Impervious Clothing | Lab coat or other protective garments. |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. |
This data is synthesized from the this compound Safety Data Sheet.[1]
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in an area with adequate ventilation, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is worn correctly.
-
Weighing and Aliquoting: Conduct these activities in a designated area, such as a fume hood, to minimize the spread of powder.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.
Disposal Plan
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is important to prevent the product from entering drains or water courses.[1]
-
Contaminated Materials: Absorb any spills with an inert material (e.g., diatomite, universal binders).[1]
-
Decontamination: Clean surfaces and equipment that have come into contact with the compound by scrubbing with alcohol.[1]
-
Waste Collection: Place all contaminated waste, including used PPE and cleaning materials, into a designated and properly labeled hazardous waste container.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
